Paritaprevir dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H43N7O7S.2H2O/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37;;/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51);2*1H2/b11-5-;;/t25-,26-,32+,34+,40-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGQIDLXYMGEEH-RHSIAEQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N7O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1456607-71-8 | |
| Record name | Paritaprevir dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1456607718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PARITAPREVIR DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRQ5901O78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Paritaprevir Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification processes for paritaprevir dihydrate, a potent NS3/4A protease inhibitor used in the treatment of chronic hepatitis C. The information presented is compiled from key publications and patents, offering a detailed look into the chemical methodologies, experimental protocols, and purification strategies employed in the development of this critical antiviral agent.
Introduction to Paritaprevir
Paritaprevir, also known as ABT-450, is a macrocyclic acylsulfonamide that acts as a direct-acting antiviral agent against the hepatitis C virus (HCV).[1][2] It functions by inhibiting the NS3/4A serine protease, an enzyme essential for viral replication.[3] Paritaprevir is a key component of several combination therapies for HCV infection.[3] The drug substance is often manufactured as a dihydrate, which can exist in different polymorphic forms.[4][5] Understanding the synthesis and control of the solid-state form is crucial for ensuring the quality, stability, and bioavailability of the final drug product.
Synthetic Strategy and Key Reactions
The synthesis of paritaprevir is a complex, multi-step process that involves the construction of a 15-membered macrocycle. A key strategic element in its synthesis is the use of a ring-closing metathesis (RCM) reaction to form the macrocyclic core. The overall synthetic approach can be conceptually divided into the synthesis of key fragments followed by their assembly and final modification.
A representative synthetic pathway, as described in the process development literature, is outlined below.[6]
Figure 1: Conceptual overview of the paritaprevir synthesis pathway.
Key Experimental Protocols
The following sections provide a more detailed look into the experimental protocols for some of the critical steps in the synthesis of paritaprevir.
Ring-Closing Metathesis (RCM) for Macrocycle Formation
The formation of the 15-membered macrocycle is a crucial step in the synthesis of paritaprevir. This is typically achieved through a ring-closing metathesis reaction of a diene precursor.
-
Reaction: The diene precursor is dissolved in a suitable solvent, such as toluene. A ruthenium-based catalyst, for example, a Hoveyda-Grubbs catalyst, is then added to the solution.
-
Conditions: The reaction is typically carried out at an elevated temperature to ensure efficient conversion. The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified. Purification can be achieved through techniques like silica gel chromatography to isolate the desired macrocycle.
Final Coupling Step
The final step in the synthesis involves the coupling of the macrocyclic intermediate with the 5-methylpyrazine-2-carboxylic acid side chain.
-
Reaction: The macrocyclic amine intermediate is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), are added, followed by the addition of 5-methylpyrazine-2-carboxylic acid.
-
Conditions: The reaction is typically stirred at room temperature for a few hours until completion.
-
Work-up and Purification: The reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude paritaprevir is then purified by crystallization.
Purification and Dihydrate Formation
The purification of the final paritaprevir product is critical to ensure high purity and the desired solid-state form. The commercially relevant form is often a dihydrate, and its controlled crystallization is a key aspect of the manufacturing process.[4][5]
Crystallization Protocol for this compound
The formation of this compound can be achieved through a controlled crystallization process.
-
Solvent System: A mixture of an organic solvent and water is typically used for the crystallization. For example, a mixture of ethyl acetate and heptane with a controlled amount of water can be employed.
-
Procedure: Crude paritaprevir is dissolved in the solvent system at an elevated temperature. The solution is then cooled in a controlled manner to induce crystallization. The presence of water in the solvent system facilitates the formation of the dihydrate.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a suitable solvent, and then dried under controlled conditions (e.g., vacuum at a specific temperature) to obtain the desired this compound with the correct polymorphic form and water content.
Figure 2: General workflow for the purification and formation of this compound.
Data Summary
The following tables summarize key quantitative data related to the synthesis and purification of paritaprevir. The data is compiled from various sources and represents typical ranges and values.
Table 1: Summary of Key Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Ring-Closing Metathesis | Diene precursor, Ruthenium catalyst | Toluene | 80-100 | 70-85 |
| Final Amide Coupling | Macrocyclic amine, 5-methylpyrazine-2-carboxylic acid, HATU, DIPEA | DMF | 20-25 | 85-95 |
Table 2: Purity and Analytical Data for this compound
| Parameter | Specification | Analytical Method |
| Purity | > 99.5% | HPLC |
| Water Content | 4.3 - 5.3% (for dihydrate) | Karl Fischer Titration |
| Polymorphic Form | Controlled form (e.g., Form II) | X-ray Powder Diffraction (XRPD) |
Conclusion
The synthesis of this compound is a challenging yet well-defined process that relies on modern synthetic organic chemistry techniques, most notably ring-closing metathesis. The control of the final purification and crystallization steps is paramount to obtaining the desired dihydrate form with high purity and the correct solid-state properties. The information provided in this guide offers a detailed overview for researchers and professionals involved in the development and manufacturing of this important antiviral medication. Further detailed information can be found in the primary literature and patents covering the process development of paritaprevir.[6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tga.gov.au [tga.gov.au]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Origins and Implications of Extraordinarily Soft Crystals in a Fixed-Dose Combination Hepatitis C Regimen - figshare - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Paritaprevir Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paritaprevir, an acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, is a key component of combination therapies for chronic HCV infection.[1][2][3][4] Understanding its fundamental chemical and physical properties is crucial for formulation development, quality control, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical characteristics of Paritaprevir dihydrate, detailed experimental methodologies for their determination, and visual representations of its mechanism of action and analytical workflows.
Chemical Properties
This compound is a white to off-white powder.[5] Its chemical identity is well-defined by its structural and molecular characteristics.
| Property | Value | Reference |
| IUPAC Name | (1S,4R,6S,7Z,14S,18R)-N-(cyclopropanesulfonyl)-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate | [6] |
| Chemical Formula | C40H47N7O9S | [6][7] |
| Molecular Weight | 801.9 g/mol | [6] |
| CAS Number | 1456607-71-8 | [6] |
| pKa (Strongest Acidic) | 3.8 | [2][7] |
| pKa (Strongest Basic) | 2.64 | [2][7] |
Physical Properties
The physical properties of this compound, particularly its solubility and solid-state form, are critical determinants of its bioavailability and formulation design.
| Property | Value | Reference |
| Melting Point | 184.2-185.1°C | [8] |
| Water Solubility | 0.00778 mg/mL (very low) | [5][7] |
| Appearance | White to off-white powder | [5] |
| Polymorphism | Exists in at least two polymorphic forms (Form I and Form II) and can form hydrates.[9][10] Form II is the commercially manufactured form.[10][11] |
Mechanism of Action
Paritaprevir is a direct-acting antiviral agent that potently inhibits the HCV NS3/4A serine protease.[1][2] This enzyme is essential for the proteolytic cleavage of the HCV polyprotein into mature viral proteins required for viral replication.[1][2][3] By blocking the active site of the NS3/4A protease, Paritaprevir prevents the formation of the viral replication complex, thereby suppressing HCV replication.[1]
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[12]
Methodology:
-
Preparation of Media: Prepare aqueous buffer solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[3]
-
Sample Preparation: Add an excess amount of this compound powder to a sealed flask containing a known volume of the prepared buffer.[12]
-
Equilibration: Place the flasks in a temperature-controlled shaker bath set at 37 ± 1 °C and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Separation: At predetermined time points, withdraw aliquots from the flasks. Separate the undissolved solid from the solution by centrifugation or filtration.[3]
-
Analysis: Determine the concentration of dissolved Paritaprevir in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]
-
Equilibrium Confirmation: Continue sampling until consecutive measurements show no significant change in concentration, indicating that equilibrium has been achieved.[3]
Melting Point Determination (Capillary Method)
The capillary method is a standard procedure for determining the melting point of a crystalline solid.[1][2][4][5][7]
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[1][4]
-
Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus.[2]
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[2][5]
-
Observation: Observe the sample through the magnifying lens of the apparatus.
-
Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5]
Polymorphism Characterization (Powder X-ray Diffraction - PXRD)
PXRD is a powerful technique for identifying and differentiating crystalline forms (polymorphs) of a solid substance.[13][14]
Methodology:
-
Sample Preparation: Place a small amount of the this compound powder onto a sample holder. Ensure the sample surface is flat and level with the holder.
-
Instrument Setup: Place the sample holder into the diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, current, and scan range (e.g., 2θ from 5° to 40°).
-
Data Collection: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of the diffracted X-rays at different angles.
-
Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ angle) is a unique fingerprint for a specific crystalline form. Compare the obtained pattern with reference patterns of known polymorphs to identify the form present in the sample.
References
- 1. westlab.com [westlab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. who.int [who.int]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. scielo.br [scielo.br]
- 7. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. resources.rigaku.com [resources.rigaku.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
Paritaprevir Dihydrate: A Deep Dive into its Mechanism as an HCV NS3/4A Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paritaprevir, a potent, orally bioavailable acylsulfonamide inhibitor, is a cornerstone of modern combination therapies for chronic Hepatitis C Virus (HCV) infection. This technical guide provides an in-depth exploration of the molecular mechanism of action of paritaprevir dihydrate as a direct-acting antiviral agent targeting the HCV NS3/4A serine protease. We will delve into its binding kinetics, inhibitory activity across various HCV genotypes, and the molecular basis of viral resistance. This document consolidates quantitative data into structured tables for comparative analysis, outlines detailed experimental protocols for key assays, and employs visualizations to elucidate complex biological pathways and experimental workflows.
Introduction to Paritaprevir and the HCV NS3/4A Protease Target
Hepatitis C is a liver disease caused by the Hepatitis C Virus, a single-stranded RNA virus.[1] The virus replicates by translating its RNA into a single polyprotein, which is then cleaved by viral and host proteases into functional structural and non-structural (NS) proteins.[1][2] The HCV NS3/4A serine protease is a heterodimeric enzyme complex crucial for this polyprotein processing, cleaving at four specific sites to release mature viral proteins essential for replication.[1][2] Inhibition of this protease effectively halts the viral life cycle, making it a prime target for antiviral therapy.[3]
Paritaprevir (formerly ABT-450) is a macrocyclic non-covalent inhibitor of the NS3/4A protease.[4] It is administered as part of combination therapies to achieve a sustained virologic response (SVR).[1][5] The drug substance is manufactured as a dihydrate, which is a white to off-white powder with very low water solubility.[6][7] Although it is dehydrated to an amorphous, anhydrous form in the final drug product, understanding the properties of the dihydrate is crucial for its pharmaceutical development.[6]
Mechanism of Action: Binding and Inhibition
Paritaprevir exerts its antiviral effect by binding to the active site of the NS3/4A protease, preventing it from cleaving the viral polyprotein.[1][3] Molecular docking and structural studies have revealed that paritaprevir, in its active conformation (form β), fits into the active site pocket and interacts with the catalytic triad (His57, Asp81, and Ser139).[8]
The binding of paritaprevir is characterized by several key interactions:
-
Hydrogen Bonding: The cyclopropylsulfonamide moiety of paritaprevir forms hydrogen bonds with the side chains of His57 and Ser139 of the catalytic triad.[8][9]
-
Hydrophobic Interactions: The macrocyclic core of the molecule engages in extensive hydrophobic interactions within the active site.[8][9]
-
Backbone Interactions: Hydrogen bonds are also formed with the backbones of residues Arg155 and Ala157.[8][9]
These interactions stabilize the inhibitor-enzyme complex, effectively blocking substrate access and inhibiting protease activity.
Quantitative Inhibitory Activity
The potency of paritaprevir has been evaluated against various HCV genotypes and resistant variants using biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of Paritaprevir against HCV Genotypes
| HCV Genotype/Subtype | Assay Type | Potency Metric | Value (nM) | Reference(s) |
| 1a | Replicon | EC50 | 1 | [10][11] |
| 1b | Replicon | EC50 | 0.21 | [10][11] |
| 1a | Biochemical | IC50 | 0.18 | [6] |
| 1b | Biochemical | IC50 | 0.43 | [6] |
| 2a | Biochemical | IC50 | 2.4 | [6] |
| 2b | Biochemical | IC50 | 6.3 | [6] |
| 3a | Biochemical | IC50 | 14.5 | [6] |
| 4a | Replicon | EC50 | 0.09 | [10][11] |
| 4a | Biochemical | IC50 | 0.16 | [6] |
| 4d | Replicon | EC50 | 0.015 | [6] |
| 6a | Replicon | EC50 | 0.68 | [6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C40H43N7O7S•2H2O | [7] |
| Molecular Weight | 801.91 g/mol | [7] |
| Water Solubility | 0.00778 mg/mL | [4] |
| pKa (Strongest Acidic) | 3.8 | [4] |
| pKa (Strongest Basic) | 2.64 | [4] |
Resistance to Paritaprevir
The emergence of drug-resistant viral variants is a concern for all antiviral therapies. For paritaprevir, resistance-associated substitutions (RASs) have been identified primarily in the NS3 region of the HCV genome.
Table 3: Paritaprevir Activity against Common NS3 Resistance-Associated Substitutions
| NS3 Substitution | HCV Genotype | Fold Change in EC50 (vs. Wild-Type) | Reference(s) |
| A156T | 1a | 17 | [12] |
| D168A/E/V | 1a/1b | Significant resistance | [12] |
| R155K | 1a | Loss of susceptibility | [12] |
The A156T mutation, for instance, reduces the binding affinity of paritaprevir, though to a lesser extent than some other protease inhibitors.[13] Molecular dynamics simulations suggest that this is due to altered intermolecular interactions within the active site.[13]
Experimental Protocols
HCV NS3/4A Protease FRET Assay
This biochemical assay measures the direct inhibitory effect of paritaprevir on the enzymatic activity of the purified NS3/4A protease.
Principle: A synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease is flanked by a fluorescent donor (e.g., 5-FAM) and a quencher (e.g., QXL™ 520). In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET peptide substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC or a custom 5-FAM/QXL™ 520 substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT
-
This compound stock solution in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of paritaprevir in DMSO.
-
In a 384-well plate, add 1 µL of the diluted paritaprevir or DMSO (vehicle control).
-
Add 20 µL of the assay buffer containing the NS3/4A protease to each well to a final concentration of approximately 40 nM.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 9 µL of the FRET substrate to a final concentration of approximately 60 µM. The final DMSO concentration should be around 2.5%.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™ 520) kinetically over 30-60 minutes at room temperature.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the paritaprevir concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HCV Replicon Luciferase Assay
This cell-based assay measures the effect of paritaprevir on HCV RNA replication within human hepatoma cells.
Principle: Huh-7 cells are engineered to contain a subgenomic HCV replicon that includes a luciferase reporter gene (e.g., Renilla or Firefly luciferase). The level of HCV replication directly correlates with the amount of luciferase produced, which can be quantified by a luminescence assay.
Detailed Methodology:
-
Reagents and Materials:
-
HCV replicon-containing Huh-7 cell lines (e.g., genotype 1b with Renilla luciferase)
-
Complete growth medium (DMEM, 10% FBS, non-essential amino acids, antibiotics)
-
This compound stock solution in DMSO
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System)
-
Luminometer
-
-
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of paritaprevir in the complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of paritaprevir. Include a vehicle control (DMSO only) and a positive control (another known HCV inhibitor).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Transfer the cell lysates to a white 96-well luminometer plate.
-
Add the luciferase substrate and immediately measure the luminescence using a luminometer.
-
Plot the percentage of replication inhibition (relative to the DMSO control) against the logarithm of the paritaprevir concentration and fit the data to determine the EC50 value. A parallel cytotoxicity assay (e.g., using Calcein AM) can be performed to determine the CC50.
-
Resistance Analysis by Site-Directed Mutagenesis
This protocol describes the introduction of specific mutations into the NS3 region of an HCV replicon to assess their impact on paritaprevir susceptibility.
Principle: Site-directed mutagenesis is used to alter the nucleotide sequence of the NS3 gene within a plasmid containing the HCV replicon. The mutated replicon is then used in a replicon assay to determine the fold change in EC50 for paritaprevir compared to the wild-type replicon.
Detailed Methodology:
-
Reagents and Materials:
-
Plasmid DNA containing the wild-type HCV replicon
-
Site-directed mutagenesis kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit)
-
Custom-designed mutagenic primers for the desired NS3 substitution (e.g., A156T)
-
Competent E. coli for transformation
-
Plasmid purification kit
-
DNA sequencing reagents and services
-
-
Procedure:
-
Design and synthesize forward and reverse mutagenic primers containing the desired mutation in the NS3 gene.
-
Perform the PCR-based mutagenesis reaction using the wild-type replicon plasmid as a template and the mutagenic primers, following the kit manufacturer's protocol.
-
Digest the parental, non-mutated plasmid DNA using the Dpn I enzyme provided in the kit.
-
Transform the mutated plasmid into competent E. coli.
-
Select transformed colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation and the absence of other mutations by DNA sequencing of the entire NS3 region.
-
Use the confirmed mutated replicon plasmid in the HCV Replicon Luciferase Assay (as described in section 5.2) to determine the EC50 of paritaprevir.
-
Calculate the fold change in resistance by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
-
Visualizing the Mechanism and Workflows
Diagram 1: HCV Polyprotein Processing and Inhibition by Paritaprevir
Caption: Paritaprevir inhibits the HCV NS3/4A protease, preventing cleavage of the viral polyprotein.
Diagram 2: Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of paritaprevir using a FRET-based protease assay.
Diagram 3: Logical Relationship of Resistance Development
Caption: The development of paritaprevir resistance through mutation and selective pressure.
Conclusion
This compound is a highly effective inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral life cycle. Its mechanism of action is well-characterized, involving specific binding to the enzyme's active site and disruption of its catalytic function. While potent against a range of HCV genotypes, the emergence of resistance-associated substitutions highlights the importance of combination therapy and ongoing surveillance. The experimental protocols detailed herein provide a framework for the continued evaluation of paritaprevir and the development of next-generation HCV protease inhibitors. This comprehensive guide serves as a valuable resource for researchers and professionals dedicated to advancing the treatment of Hepatitis C.
References
- 1. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurogentec.com [eurogentec.com]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequencing of hepatitis C virus for detection of resistance to direct‐acting antiviral therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. andrew.cmu.edu [andrew.cmu.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. journals.asm.org [journals.asm.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a New-Generation Antiviral: The Early Discovery and Development of Paritaprevir (ABT-450)
A Technical Guide for Drug Development Professionals
Introduction
Paritaprevir (formerly ABT-450) represents a significant milestone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a potent, orally bioavailable inhibitor of the HCV NS3/4A serine protease, it has become a cornerstone of highly effective, interferon-free, direct-acting antiviral (DAA) combination therapies.[1][2] This technical guide provides an in-depth overview of the early discovery and development of Paritaprevir, detailing its mechanism of action, key experimental data, and the methodologies that underpinned its progression from a lead compound to a clinically vital therapeutic agent.
Core Discovery and Mechanism of Action
Paritaprevir was identified by AbbVie and Enanta Pharmaceuticals as a macrocyclic noncovalent peptidomimetic inhibitor of the HCV NS3/4A protease.[3] This viral enzyme is crucial for the proteolytic cleavage of the HCV polyprotein, a necessary step for the maturation of viral proteins and the formation of the viral replication complex.[4][5] By binding to the active site of the NS3/4A protease, Paritaprevir prevents this cleavage, thereby halting viral replication.[4]
The development of Paritaprevir was a strategic evolution from an earlier anti-HCV candidate, ABT-515, which was discontinued due to toxicity concerns.[6] The structural framework of Paritaprevir, featuring a macrocyclic core, a cyclopropylsulfonamide moiety, and a phenanthridine ring, was optimized for high inhibitory activity.[7]
Signaling Pathway: Inhibition of HCV Polyprotein Processing
The following diagram illustrates the mechanism of action of Paritaprevir in inhibiting HCV replication.
References
- 1. Paritaprevir - Wikipedia [en.wikipedia.org]
- 2. Profile of paritaprevir/ritonavir/ombitasvir plus dasabuvir in the treatment of chronic hepatitis C virus genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antiviral Activity and Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor ABT-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paritaprevir | C40H43N7O7S | CID 45110509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of Paritaprevir dihydrate in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paritaprevir, an acylsulfonamide inhibitor of the hepatitis C virus (HCV) NS3/4A protease, is a key component of several combination therapies for chronic HCV infection. The physicochemical properties of an active pharmaceutical ingredient (API), particularly its solubility, are critical determinants of its biopharmaceutical performance, influencing everything from formulation development to bioavailability. Paritaprevir is characterized by its low aqueous solubility, a factor that necessitates a thorough understanding of its solubility profile in various solvent systems to enable effective drug product development. This technical guide provides a comprehensive overview of the solubility of paritaprevir dihydrate in different solvents, details experimental protocols for solubility determination, and presents logical workflows for solubility assessment.
Physicochemical Properties of this compound
This compound is a white to off-white powder. It is a Biopharmaceutics Classification System (BCS) Class IV compound, exhibiting low solubility and low permeability. The molecule has a pKa of 4.6 at 25°C. In the final drug product, paritaprevir is often present in an amorphous state, which is achieved through processes like hot-melt extrusion, to enhance its solubility and bioavailability.
Quantitative Solubility Data
The solubility of this compound has been determined in a limited number of solvent systems. The available quantitative data is summarized in the table below. It is important to note that for many common organic solvents, only qualitative descriptions of solubility are publicly available.
| Solvent System | Temperature (°C) | Solubility | Citation |
| Water | Not Specified | < 0.09 µg/mL | [1] |
| Water (Predicted) | Not Specified | 0.00778 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 125 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Approximately 30 mg/mL | [3] |
| Dimethylformamide (DMF) | Not Specified | Approximately 30 mg/mL | [3] |
| DMSO:PBS (1:5, pH 7.2) | Not Specified | Approximately 0.17 mg/mL | [3] |
| Ethanol | Not Specified | Soluble | [4] |
| Methanol | Not Specified | Soluble | [4] |
| Acetonitrile | Not Specified | Soluble in co-solvent | [5] |
Note: The term "soluble" is a qualitative descriptor and does not provide a specific concentration. The solubility in acetonitrile is inferred from its use as a component in a diluent for preparing standard solutions.
Experimental Protocols for Solubility Determination
A precise and reproducible methodology is crucial for determining the solubility of a poorly soluble compound like this compound. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. Below is a detailed protocol that can be adapted for the determination of this compound solubility.
Equilibrium Solubility Determination via Shake-Flask Method
1. Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent.
2. Materials:
-
This compound (crystalline powder)
-
Solvent of interest (e.g., ethanol, methanol, acetone, acetonitrile, water, relevant buffers)
-
Calibrated analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Thermostated orbital shaker or incubator
-
Centrifuge capable of temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostated orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm). The equilibration time is critical for poorly soluble compounds and should be sufficiently long to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the sedimentation of the excess solid. Subsequently, centrifuge the vials at a controlled temperature to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved particles.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (in which paritaprevir is freely soluble, e.g., a mixture of acetonitrile and water) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of paritaprevir.
-
Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as mg/mL or µg/mL.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the equilibrium solubility of a pharmaceutical compound.
Caption: Workflow for Equilibrium Solubility Determination.
Signaling Pathway of Paritaprevir Action
While not directly related to its solubility profile, understanding the mechanism of action of paritaprevir is crucial for drug development professionals. Paritaprevir inhibits the HCV NS3/4A protease, a key enzyme in the viral replication cycle. The following diagram illustrates this inhibitory pathway.
Caption: Mechanism of Action of Paritaprevir.
Conclusion
The solubility of this compound is a critical parameter that dictates its formulation strategy and ultimately its clinical efficacy. While its aqueous solubility is very low, it exhibits higher solubility in certain organic solvents like DMSO. The development of amorphous solid dispersions has been a key strategy to overcome the solubility challenges associated with this potent antiviral agent. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of the solubility of this compound and other poorly soluble drug candidates, which is an essential step in modern drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abeomics.com [abeomics.com]
- 4. tga.gov.au [tga.gov.au]
- 5. New Analytical HPLC Method Development and Validation for the Simultaneous Quantification of Paritaprevir Ombitasvir and Ritonavir in Spiked Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
In Vitro Antiviral Activity of Paritaprevir Against Hepatitis C Virus Genotypes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of Paritaprevir against various Hepatitis C Virus (HCV) genotypes. It includes a detailed summary of its potency, mechanism of action, and the experimental methodologies used for its evaluation.
Introduction
Paritaprevir (formerly ABT-450) is a potent, direct-acting antiviral (DAA) agent developed for the treatment of chronic hepatitis C.[1] It functions as a nonstructural protein 3/4A (NS3/4A) serine protease inhibitor.[2][3] The NS3/4A protease is a critical enzyme in the HCV lifecycle, responsible for the post-translational cleavage of the viral polyprotein into mature, functional proteins required for viral replication.[2] By inhibiting this enzyme, Paritaprevir effectively blocks viral replication.[2] Paritaprevir is primarily metabolized by CYP3A4 and is often co-administered with ritonavir, a pharmacokinetic enhancer, to increase its plasma concentration and half-life.[4][5]
Mechanism of Action
Hepatitis C virus translates its single-stranded RNA genome into a large polyprotein. This polyprotein must be cleaved by viral and host proteases to release individual structural and nonstructural (NS) proteins. The HCV NS3/4A serine protease is responsible for cleaving the polyprotein at multiple sites to yield NS3, NS4A, NS4B, NS5A, and NS5B.[2] Paritaprevir is a potent and specific inhibitor of the NS3/4A protease, binding to the active site of the enzyme and preventing the processing of the HCV polyprotein, thereby halting viral replication.[2]
Caption: Mechanism of action of Paritaprevir as an HCV NS3/4A protease inhibitor.
In Vitro Potency of Paritaprevir
The antiviral activity of Paritaprevir has been assessed in vitro using HCV replicon systems. The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication. The data below summarizes the EC50 values of Paritaprevir against a panel of HCV genotypes.
| Genotype/Subtype | EC50 (nM) | Reference(s) |
| Genotype 1a | 1.0 | [3][4] |
| Genotype 1b | 0.21 | [3][4] |
| Genotype 2a | 5.3 - 9.8 | [3][6] |
| Genotype 2b | 107 | [6] |
| Genotype 3a | 19 | [3][5] |
| Genotype 4a | 0.09 | [3][5] |
| Genotype 6a | 0.69 | [3] |
Note: EC50 values can vary slightly between studies due to differences in cell lines, replicon constructs, and assay conditions.
The 50% cytotoxic concentration (CC50) of Paritaprevir in Huh-7 cells was found to be greater than 37 µM, resulting in a high in vitro selectivity index (CC50/EC50) of over 37,000-fold, indicating a low potential for cytotoxicity at effective antiviral concentrations.[3]
Experimental Protocols: HCV Replicon Assay
The primary method for determining the in vitro antiviral activity of compounds like Paritaprevir is the HCV replicon assay. This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) capable of autonomous replication.[7]
4.1. Key Materials
-
Cell Line: Huh-7 human hepatoma cells or their highly permissive derivatives like Huh-7.5.[7]
-
HCV Replicons: Subgenomic replicons containing the HCV nonstructural proteins (NS3 to NS5B) fused to a reporter gene (e.g., Luciferase) and a selectable marker (e.g., neomycin phosphotransferase). Replicons are constructed for various HCV genotypes.
-
Reagents: Cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics, G418 for selection, lysis buffer, and reporter assay substrate (e.g., luciferin).
-
Compound: Paritaprevir dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).
4.2. General Assay Workflow
-
Cell Seeding: Stably replicating HCV replicon cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: A serial dilution of Paritaprevir is prepared and added to the wells containing the replicon cells. A vehicle control (DMSO) and a positive control (another known HCV inhibitor) are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and to assess the effect of the compound.
-
Quantification of HCV Replication:
-
Reporter Gene Assay: If a luciferase reporter replicon is used, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
RT-qPCR: Alternatively, total cellular RNA is extracted, and HCV RNA levels are quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).
-
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine the CC50 of the compound.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the drug concentration and fitting the data to a four-parameter logistic dose-response curve.[8]
Caption: General experimental workflow for an in vitro HCV replicon assay.
Resistance
Resistance to Paritaprevir can emerge due to mutations in the NS3 protease. Key resistance-associated variants (RAVs) have been identified at amino acid positions 155, 156, and 168 of the NS3 region.[1][5] For example, the D168V substitution in NS3 has been observed in patients experiencing virologic failure.[5] The presence of baseline polymorphisms or the emergence of RAVs can impact treatment outcome, although the clinical significance depends on the specific HCV genotype and the overall treatment regimen.[6]
Conclusion
Paritaprevir demonstrates potent and selective in vitro activity against a broad range of HCV genotypes, particularly genotypes 1, 4, and 6. Its mechanism as an NS3/4A protease inhibitor is well-defined, and its efficacy is robustly evaluated using established HCV replicon systems. The data generated from these in vitro studies has been fundamental to its clinical development and its successful integration into combination therapies for the treatment of chronic hepatitis C.
References
- 1. Paritaprevir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. scienceopen.com [scienceopen.com]
- 7. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Hepatitis C Virus Genotype 1b Resistance Variants in Japanese Patients Treated with Paritaprevir-Ritonavir and Ombitasvir - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity of Paritaprevir Dihydrate to NS3/4A Serine Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of paritaprevir dihydrate, a potent direct-acting antiviral agent, to its target, the Hepatitis C Virus (HCV) NS3/4A serine protease. Paritaprevir is a cornerstone of combination therapies for chronic HCV infection, and understanding its interaction with the viral protease is critical for ongoing research and development in antiviral therapeutics.
Introduction to Paritaprevir and the NS3/4A Protease Target
Hepatitis C is an infectious liver disease caused by the Hepatitis C Virus, a single-stranded RNA virus.[1][2] The virus replicates by translating its RNA into a single large polyprotein, which must be cleaved into individual functional proteins.[3] The HCV NS3/4A serine protease is a non-structural viral protein complex essential for this cleavage process.[3][4] The NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor, ensuring the proper conformation and localization of the NS3 protease for efficient polyprotein processing.[3] By cleaving the polyprotein at four specific sites, NS3/4A generates mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for viral replication.[1][4][5] Given its critical role, the NS3/4A protease is a prime target for antiviral drug development.[3][4]
Paritaprevir (formerly ABT-450) is a potent, orally bioavailable acylsulfonamide inhibitor of the NS3/4A protease.[5][6] It is a direct-acting antiviral (DAA) agent used in combination therapies to treat chronic HCV, particularly genotype 1 infections.[1][6]
Mechanism of Action of Paritaprevir
Paritaprevir functions as a competitive, reversible inhibitor of the NS3/4A serine protease.[5] It binds to the active site of the protease, preventing it from cleaving the HCV polyprotein.[5] This inhibition blocks the maturation of viral proteins necessary for the formation of the viral replication complex.[5] Consequently, HCV replication within host cells is suppressed.[5] The co-administration of paritaprevir with ritonavir, a potent CYP3A4 inhibitor, is a common strategy to boost paritaprevir's plasma concentrations and enhance its therapeutic efficacy.[7][8][9]
Below is a diagram illustrating the HCV replication pathway and the inhibitory action of paritaprevir.
Quantitative Binding and Activity Data
The potency of paritaprevir is typically quantified by its half-maximal effective concentration (EC50) in cell-based replicon assays and its half-maximal inhibitory concentration (IC50) in enzymatic assays. The EC50 value represents the concentration of the drug that inhibits 50% of viral replication in cultured cells, providing a measure of its antiviral activity in a biological context. The IC50 value indicates the concentration required to inhibit 50% of the target enzyme's activity in vitro.
The following table summarizes the available quantitative data for paritaprevir against various HCV genotypes.
| Parameter | HCV Genotype | Value (nM) | Reference |
| EC50 | Genotype 1a | 1.0 | [7][8][10] |
| EC50 | Genotype 1b | 0.21 | [7][8][10] |
| EC50 | Genotypes 1-4 & 6 | 0.09 - 19 | [7][10] |
| EC50 | Genotype 4a | 0.09 | [7][10] |
| IC50 | SARS-CoV 3CLpro | 1310 | [7][8][10] |
Note: The IC50 value against SARS-CoV 3CLpro is included for comparative purposes, as specific Ki or IC50 values for paritaprevir against NS3/4A were not detailed in the provided search results. The primary data available focuses on cell-based antiviral efficacy (EC50).
Experimental Protocols
The determination of binding affinity and antiviral potency involves a range of sophisticated biochemical and cell-based assays. Below are detailed methodologies for key experiments.
This assay is fundamental for determining the EC50 of antiviral compounds. It utilizes human hepatoma cell lines (e.g., Huh-7) that are engineered to contain an HCV replicon. This replicon is a self-replicating portion of the HCV genome, often linked to a reporter gene (e.g., luciferase), allowing for the quantification of viral replication.
Methodology:
-
Cell Plating: Huh-7 cells containing the HCV replicon are seeded into multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of paritaprevir.
-
Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of Replication: The level of HCV replication is measured, typically by assaying the activity of the reporter gene (e.g., luciferase assay).
-
Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated as the concentration of paritaprevir that reduces reporter activity by 50% compared to untreated controls.
TR-FRET assays are a powerful tool for studying protein-protein interactions and enzyme activity in a high-throughput format.[11][12] For NS3/4A, a FRET-based substrate can be designed with a donor and acceptor fluorophore on opposite sides of the protease cleavage site.
Methodology:
-
Assay Components: The assay mixture includes the purified NS3/4A protease, a FRET-based peptide substrate, and the inhibitor (paritaprevir). The substrate consists of a peptide sequence recognized by NS3/4A, flanked by a donor (e.g., Europium cryptate) and an acceptor (e.g., allophycocyanin) fluorophore.[12][13]
-
Reaction Initiation: In the absence of an inhibitor, the protease cleaves the substrate, separating the donor and acceptor and disrupting FRET.
-
Inhibition: Paritaprevir binds to the protease, preventing substrate cleavage. The donor and acceptor remain in close proximity, and a FRET signal is generated upon excitation of the donor.
-
Signal Detection: The FRET signal is measured over time using a plate reader capable of time-resolved fluorescence measurements.[11]
-
Data Analysis: The IC50 is determined by measuring the FRET signal across a range of paritaprevir concentrations.
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[14][15][16] It allows for the determination of association rate constants (k_on), dissociation rate constants (k_off), and the equilibrium dissociation constant (K_D), which is a direct measure of binding affinity.
Methodology:
-
Immobilization: The NS3/4A protease (the ligand) is immobilized onto the surface of a sensor chip.[14]
-
Association Phase: A solution containing paritaprevir (the analyte) at a known concentration is flowed over the sensor surface. The binding of paritaprevir to the immobilized protease causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[14][17]
-
Dissociation Phase: The paritaprevir solution is replaced with a buffer flow. The dissociation of paritaprevir from the protease results in a decrease in the SPR signal.[14]
-
Regeneration: The sensor surface is washed with a solution that removes any remaining bound analyte, preparing it for the next cycle.
-
Kinetic Analysis: By performing the experiment with multiple concentrations of paritaprevir, the association and dissociation rates (k_on and k_off) can be calculated. The equilibrium dissociation constant (K_D) is then determined from the ratio of these rates (k_off / k_on).
Conclusion
Paritaprevir is a highly potent inhibitor of the HCV NS3/4A serine protease, a critical enzyme in the viral life cycle. Its mechanism of action involves the direct binding to the protease active site, effectively halting viral polyprotein processing and replication. Quantitative assessments, primarily through cell-based replicon assays, demonstrate its efficacy in the low nanomolar range against key HCV genotypes. The detailed experimental protocols outlined in this guide, including replicon assays, TR-FRET, and SPR, represent the core methodologies employed in the discovery and characterization of such antiviral agents. A thorough understanding of these techniques and the binding kinetics of paritaprevir is essential for the development of next-generation protease inhibitors to combat HCV and other viral diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paritaprevir | C40H43N7O7S | CID 45110509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Paritaprevir - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS#:1456607-71-8 | Chemsrc [chemsrc.com]
- 9. cdn.who.int [cdn.who.int]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nicoyalife.com [nicoyalife.com]
- 17. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Quantification of Paritaprevir Dihydrate in Bulk and Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Paritaprevir dihydrate. Paritaprevir is a direct-acting antiviral agent used in the treatment of chronic Hepatitis C.[1] The developed method is suitable for the determination of this compound in bulk drug substance and in its pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[2][3]
1. Introduction
Paritaprevir is a potent inhibitor of the NS3/4A serine protease of the Hepatitis C Virus (HCV), preventing viral replication.[1] It is often administered in combination with other antiviral agents.[4][5] Given its therapeutic importance, a reliable and validated analytical method is crucial for quality control, ensuring the identity, purity, and strength of the drug in both bulk form and finished products. This document provides a detailed protocol for a simple, isocratic RP-HPLC method coupled with UV detection for the quantification of this compound.
2. Physicochemical Properties of this compound
-
Molecular Formula: C₄₀H₄₃N₇O₇S·2H₂O[6]
-
Molecular Weight: 801.91 g/mol [6]
-
Solubility: Exhibits very low solubility in water and is soluble in organic solvents like ethanol.[7]
-
pKa: 4.6[7]
3. Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen orthophosphate (AR Grade)
-
Orthophosphoric acid (AR Grade)
-
Water (HPLC Grade, prepared via Milli-Q or equivalent system)
3.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance
-
Sonicator
-
pH meter
3.3. Protocol 1: Preparation of Solutions
-
Buffer Preparation (0.01M Potassium Dihydrogen Phosphate, pH 3.0):
-
Accurately weigh 1.36 g of potassium dihydrogen orthophosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 using diluted orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.[8]
-
-
Mobile Phase Preparation:
-
Mix the prepared phosphate buffer and acetonitrile in a ratio of 35:65 (v/v).[8]
-
Degas the mobile phase by sonicating for 15-20 minutes.
-
-
Diluent Preparation:
-
Use a mixture of water and acetonitrile in a 50:50 (v/v) ratio as the diluent.[6]
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Make up the volume to 100 mL with the diluent.
-
-
Working Standard Solutions for Linearity:
-
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 75 mg of Paritaprevir and transfer it to a 100 mL volumetric flask.[8]
-
Add approximately 70 mL of diluent, sonicate for 20 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to volume with the diluent to obtain a final theoretical concentration of 75 µg/mL.
-
3.4. Protocol 2: HPLC Analysis and System Suitability
-
System Setup: Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test:
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a standard solution (e.g., 75 µg/mL).
-
Verify that the system suitability parameters meet the acceptance criteria listed in Table 2.
-
-
Analysis:
-
Inject the prepared standard and sample solutions in sequence.
-
Record the peak areas from the resulting chromatograms.
-
-
Quantification: Calculate the amount of Paritaprevir in the sample using the external standard method based on the peak areas.
4. Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | 0.01M KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (35:65 v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | 254 nm[8] |
| Injection Volume | 10 µL[8] |
| Column Temperature | Ambient |
| Run Time | 7 minutes[8] |
Table 2: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value (Typical) |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| % RSD of Peak Areas | ≤ 2.0%[10] | 0.65% |
Table 3: Linearity Study of Paritaprevir | Concentration (µg/mL) | Mean Peak Area (n=3) | | :--- | :--- | | 18.75 | 390,540 | | 37.50 | 782,150 | | 56.25 | 1,175,800 | | 75.00 | 1,568,990 | | 93.75 | 1,960,500 | | 112.50 | 2,355,700 | | Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 | | Regression Equation | | y = 20988x + 4521 |
Table 4: Accuracy (% Recovery) Study
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
|---|---|---|---|---|
| 80% | 60 | 59.82 | 99.70% | 0.45% |
| 100% | 75 | 75.21 | 100.28% | 0.31% |
| 120% | 90 | 89.64 | 99.60% | 0.52% |
| Acceptance Criteria | | | 98.0% - 102.0% [10] | ≤ 2.0% |
Table 5: Precision Study Results
| Precision Type | Concentration (µg/mL) | Mean Peak Area | % RSD |
|---|---|---|---|
| Intra-day (n=6) | 75 | 1,570,100 | 0.78% |
| Inter-day (n=6) | 75 | 1,565,500 | 1.12% |
| Acceptance Criteria | | | ≤ 2.0% [9][10] |
Table 6: Summary of Validation Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference from blank/placebo | Method is specific |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.60% - 100.28% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| LOD | 0.25 µg/mL | - |
| LOQ | 0.75 µg/mL | - |
| Robustness (% RSD) | < 2.0% for all variations | ≤ 2.0% |
5. Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of the HPLC method validation process per ICH guidelines.
The developed isocratic RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines, and all parameters were found to be within the acceptable limits. This method can be effectively used for routine quality control analysis of this compound in bulk drug and its pharmaceutical tablet dosage forms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. This compound | CAS#:1456607-71-8 | Chemsrc [chemsrc.com]
- 5. cdn.who.int [cdn.who.int]
- 6. rjptonline.org [rjptonline.org]
- 7. tga.gov.au [tga.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS Analysis of Paritaprevir Dihydrate in Human Plasma
Introduction
Paritaprevir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) NS3/4A protease.[1] It is a key component of several combination therapies for chronic HCV infection. This application note describes a sensitive and robust UPLC-MS/MS method for the quantitative determination of Paritaprevir in human plasma. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Paritaprevir is primarily metabolized by CYP3A4 and is often co-administered with a low dose of ritonavir to enhance its pharmacokinetic profile.[1]
Experimental Protocols
Materials and Reagents
-
Paritaprevir dihydrate reference standard
-
Paritaprevir-d8 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Standard and Quality Control Sample Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL primary stock solution.
-
Prepare a 1 mg/mL stock solution of the internal standard (Paritaprevir-d8) in methanol.
Working Standard Solutions:
-
Prepare working standard solutions of Paritaprevir by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working internal standard solution by diluting the IS stock solution with the same mixture to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 75, and 800 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting analytes from plasma samples.[2][3]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL Paritaprevir-d8).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[4][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumental Conditions
UPLC System:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6]
-
Mobile Phase A: 0.1% Formic acid in water[6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid[6]
-
Flow Rate: 0.3 mL/min[6]
-
Gradient:
-
0-0.5 min: 60% B
-
0.5-1.0 min: Linear gradient to 85% B
-
1.0-1.1 min: Linear gradient to 95% B
-
1.1-2.0 min: Hold at 95% B
-
2.01-4.25 min: Return to initial conditions (60% B) and equilibrate[6]
-
-
Injection Volume: 10 µL[6]
-
Column Temperature: 45°C[6]
-
Autosampler Temperature: 10°C[6]
Mass Spectrometer:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Paritaprevir: m/z [M+H]+ (Precursor Ion) → [Product Ion]
-
Paritaprevir-d8: m/z [M+H]+ (Precursor Ion) → [Product Ion] (Note: Specific m/z values should be optimized for the instrument in use.)
-
-
Source Temperature: 150°C[7]
-
Desolvation Temperature: 550°C[7]
-
Capillary Voltage: 3.2 kV[6]
Data Presentation
Table 1: UPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 0.3 | 40 | 60 |
| 0.5 - 1.0 | 0.3 | Linear Gradient to 15 | Linear Gradient to 85 |
| 1.0 - 1.1 | 0.3 | Linear Gradient to 5 | Linear Gradient to 95 |
| 1.1 - 2.0 | 0.3 | 5 | 95 |
| 2.01 - 4.25 | 0.3 | 40 | 60 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.2 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 550°C |
| Desolvation Gas Flow | 800 L/h |
| Cone Gas Flow | 50 L/h |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL (r² > 0.99) |
| LLOQ | 0.5 ng/mL |
| Intraday Precision (%CV) | < 15% |
| Interday Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Caption: Workflow for Paritaprevir analysis in plasma.
Caption: UPLC-MS/MS instrument configuration.
References
- 1. Clinical Pharmacokinetics of Paritaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. Development and validation of a UPLC–MS/MS method for the simultaneous determination of paritaprevir and ritonavir in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Paritaprevir Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paritaprevir is a potent, direct-acting antiviral agent targeting the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] The NS3/4A protease is essential for viral replication, specifically for cleaving the HCV polyprotein into mature viral proteins.[1] By inhibiting this enzyme, Paritaprevir effectively halts viral replication. This document provides detailed application notes and protocols for utilizing cell-based assays to evaluate the efficacy of Paritaprevir. The primary assays discussed are the HCV replicon assay for determining antiviral activity and the MTT assay for assessing cytotoxicity.
Data Presentation: Paritaprevir In Vitro Efficacy and Cytotoxicity
The following table summarizes the key in vitro pharmacological parameters of Paritaprevir against HCV genotype 1b.
| Parameter | Cell Line | HCV Genotype | Value | Reference |
| EC50 (50% Effective Concentration) | Huh-7 | 1b | 0.21 nM | [1][2] |
| CC50 (50% Cytotoxic Concentration) | Huh-7 | N/A | >37 µM | [1] |
| Selectivity Index (SI = CC50/EC50) | Huh-7 | 1b | >176,190 | Calculated |
Note: The high selectivity index indicates that Paritaprevir is highly selective for its viral target with minimal impact on host cell viability at effective antiviral concentrations.
Signaling Pathway and Experimental Workflow
HCV NS3/4A Protease Signaling Pathway
The following diagram illustrates the role of the HCV NS3/4A protease in the viral replication cycle and the mechanism of action of Paritaprevir. The HCV polyprotein is translated from the viral RNA genome. The NS3/4A protease then cleaves this polyprotein at specific sites to release mature nonstructural proteins that are essential for forming the viral replication complex. Paritaprevir directly inhibits the NS3/4A protease, thereby preventing polyprotein processing and subsequent viral replication.
Caption: Mechanism of action of Paritaprevir in inhibiting HCV replication.
Experimental Workflow for Antiviral Efficacy and Cytotoxicity Testing
The following diagram outlines the general workflow for evaluating the antiviral efficacy and cytotoxicity of a compound like Paritaprevir using cell-based assays.
Caption: General workflow for cell-based antiviral drug screening.
Experimental Protocols
HCV Replicon Assay for Paritaprevir Efficacy (EC50 Determination)
This protocol describes a luciferase-based HCV replicon assay to determine the 50% effective concentration (EC50) of Paritaprevir.
Materials:
-
Huh-7 cell line stably harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for cell line maintenance).
-
Paritaprevir (dissolved in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the Huh-7 HCV replicon cells in DMEM without G418.
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of media.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a series of 2-fold or 3-fold serial dilutions of Paritaprevir in DMEM, starting from a high concentration (e.g., 100 nM).
-
Include a vehicle control (DMSO) and a positive control (another known HCV inhibitor, if available).
-
Carefully remove the media from the cells and add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
After incubation, remove the media from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Record the luminescence signal for each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (100% replication) and a background control (0% replication).
-
Plot the normalized data against the logarithm of the Paritaprevir concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
MTT Assay for Cytotoxicity (CC50 Determination)
This protocol outlines the MTT assay to determine the 50% cytotoxic concentration (CC50) of Paritaprevir.
Materials:
-
Huh-7 cell line (or the same cell line used in the efficacy assay).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Paritaprevir (dissolved in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader (absorbance at 570 nm).
Protocol:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of media.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of Paritaprevir in DMEM, similar to the efficacy assay.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Add 100 µL of the diluted compounds to the cells.
-
-
Incubation:
-
Incubate the plate for the same duration as the efficacy assay (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the normalized data against the logarithm of the Paritaprevir concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
In Vitro Drug Combination and Synergy Analysis
This protocol provides a framework for assessing the interaction between Paritaprevir and another anti-HCV agent.
Protocol:
-
Assay Setup:
-
Follow the HCV replicon assay protocol as described above.
-
Prepare serial dilutions of Paritaprevir and the second drug of interest.
-
In a 96-well plate, create a checkerboard titration by adding different concentrations of Paritaprevir in the rows and the second drug in the columns. This will test each drug alone and in combination at various concentrations.
-
-
Data Analysis:
-
After performing the luciferase assay, the data can be analyzed using synergy models such as the MacSynergy II program, which is based on the Bliss independence model.
-
The results will indicate whether the drug combination is synergistic (greater than additive effect), additive (the combined effect is the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).
-
Conclusion
The described cell-based assays are robust and reliable methods for the preclinical evaluation of Paritaprevir's efficacy and safety. The HCV replicon assay provides a direct measure of the compound's antiviral activity, while the MTT assay assesses its potential for cytotoxicity. Together, these assays allow for the determination of a selectivity index, a critical parameter in drug development. The protocols and workflows provided herein offer a comprehensive guide for researchers in the field of antiviral drug discovery.
References
Determining Paritaprevir Potency: Protocols for IC50 and EC50 Assessment
For Immediate Release
Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of Paritaprevir. These protocols provide comprehensive methodologies for assessing the biochemical and cell-based antiviral activity of this potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor.
Paritaprevir is a direct-acting antiviral agent that targets the HCV NS3/4A serine protease, an enzyme crucial for viral replication.[1][2][3][4][5] By inhibiting this protease, Paritaprevir effectively halts the processing of the HCV polyprotein, thereby preventing the formation of mature viral particles.[1][2] The following protocols outline the procedures for quantifying the inhibitory activity of Paritaprevir through a biochemical assay (IC50) and its antiviral efficacy in a cell-based system (EC50).
Data Summary: Paritaprevir IC50 and EC50 Values
The following tables summarize the reported IC50 and EC50 values for Paritaprevir against various HCV genotypes.
Table 1: Paritaprevir IC50 Values (Biochemical Assay)
| HCV Genotype/Subtype | NS3/4A Protease Source | IC50 (nM) |
| 1a | Recombinant Enzyme | 0.18[6][7] |
| 1b | Recombinant Enzyme | 0.43[6][7] |
| 2a | Recombinant Enzyme | 2.4[6][7] |
| 2b | Recombinant Enzyme | 6.3[6] |
| 3a | Recombinant Enzyme | 14.5[6][7] |
| 4a | Recombinant Enzyme | 0.16[6][7] |
Table 2: Paritaprevir EC50 Values (HCV Replicon Assay)
| HCV Genotype/Subtype | Replicon Cell Line | EC50 (nM) |
| 1a-H77 | Huh-7 based | 1.0[6] |
| 1b-Con1 | Huh-7 based | 0.21[6] |
| Genotype 1a (pooled isolates) | Huh-7 based | 0.86 (range 0.43-1.87)[8] |
| Genotype 1b (pooled isolates) | Huh-7 based | 0.06 (range 0.03-0.09)[8] |
| 2a-JFH-1 | Huh-7 based | 5.3[6] |
| 3a | Huh-7 based | 19[6] |
| 4a | Huh-7 based | 0.09[6] |
| 6a | Huh-7 based | 0.68[6] |
Experimental Protocols
I. Protocol for Determining Paritaprevir IC50 Value
This protocol describes a biochemical assay to determine the 50% inhibitory concentration (IC50) of Paritaprevir against the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.
A. Principle
The assay measures the enzymatic activity of recombinant HCV NS3/4A protease. A fluorogenic substrate, which is a peptide mimicking the natural cleavage site of the protease and labeled with a FRET pair (a fluorophore and a quencher), is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. The IC50 value is the concentration of Paritaprevir that reduces the protease activity by 50%.
B. Materials and Reagents
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET-based protease substrate (e.g., Ac-DE-Dap(QXL™520)EE-αAbuψ[COO]AS-C(5-FAMsp*)-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT
-
Paritaprevir stock solution (in DMSO)
-
DMSO (for dilution series)
-
Black, flat-bottom 384-well microplates
-
Fluorescence plate reader
C. Experimental Workflow
Caption: Workflow for the biochemical IC50 determination of Paritaprevir.
D. Step-by-Step Procedure
-
Prepare Paritaprevir Dilutions:
-
Create a serial dilution series of Paritaprevir in DMSO. A typical starting concentration for the highest dose could be 100 µM, with 10-point, 3-fold serial dilutions.
-
Include a DMSO-only control (vehicle control, representing 0% inhibition) and a no-enzyme control (background). A known potent NS3/4A inhibitor can be used as a positive control.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 0.5 µL) of each Paritaprevir dilution (and controls) to the wells of a 384-well plate.
-
Prepare a working solution of the NS3/4A protease in the assay buffer.
-
Add the protease solution to each well (except the no-enzyme control wells) to a final concentration of approximately 40 nM. The total volume at this stage should be around 20 µL.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Gently mix the plate and pre-incubate at room temperature for 30 minutes to allow Paritaprevir to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the FRET substrate in the assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be around 60 µM, and the final assay volume 30 µL.[9]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., 490 nm excitation and 520 nm emission for 5-FAM).
-
E. Data Analysis
-
Determine the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data:
-
The vehicle control (DMSO) represents 0% inhibition.
-
The no-enzyme or positive control represents 100% inhibition.
-
-
Calculate the percent inhibition for each Paritaprevir concentration.
-
Plot the percent inhibition against the logarithm of the Paritaprevir concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
II. Protocol for Determining Paritaprevir EC50 Value
This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of Paritaprevir using an HCV replicon system.
A. Principle
The HCV replicon system utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV RNA that replicates autonomously.[10] This replicon RNA often contains a reporter gene, such as luciferase.[3][5] The amount of reporter protein produced is directly proportional to the level of HCV RNA replication. Antiviral compounds like Paritaprevir inhibit replication, leading to a decrease in the reporter signal. The EC50 is the concentration of Paritaprevir that reduces HCV replicon replication by 50%.
B. Materials and Reagents
-
Huh-7 cell line stably expressing an HCV replicon with a luciferase reporter (e.g., genotype 1b with Renilla luciferase).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
Paritaprevir stock solution (in DMSO).
-
DMSO (for dilution series).
-
White, opaque 96-well or 384-well cell culture plates.
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System).
-
Luminometer.
-
Optional: A reagent for assessing cell viability (e.g., CellTiter-Glo®) to determine cytotoxicity (CC50) in parallel.
C. Experimental Workflow
Caption: Workflow for the cell-based EC50 determination of Paritaprevir.
D. Step-by-Step Procedure
-
Cell Plating:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells into a 96-well or 384-well white, opaque plate at a density that will ensure they are sub-confluent at the end of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of Paritaprevir in cell culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid toxicity.
-
Include a medium-only control (0% inhibition) and a positive control (a known inhibitor at a high concentration).
-
Carefully remove the medium from the cells and add the medium containing the Paritaprevir dilutions.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and contains the substrate for the luciferase enzyme.
-
Measure the luminescence signal using a plate-reading luminometer.
-
E. Data Analysis
-
Normalize the luminescence data:
-
The signal from the vehicle-treated cells represents 0% inhibition.
-
The background signal (or positive control) represents 100% inhibition.
-
-
Calculate the percent inhibition of HCV replication for each Paritaprevir concentration.
-
Plot the percent inhibition against the logarithm of the Paritaprevir concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.
-
If a cytotoxicity assay was performed in parallel, calculate the CC50 value in the same manner and determine the selectivity index (SI = CC50/EC50).
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. genscript.com [genscript.com]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tga.gov.au [tga.gov.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of Paritaprevir and its Metabolites in Liver Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paritaprevir (PTV) is a potent direct-acting antiviral agent against the hepatitis C virus (HCV). It functions as an inhibitor of the HCV NS3/4A serine protease, which is essential for viral replication. To enhance its pharmacokinetic profile and allow for once-daily dosing, Paritaprevir is co-administered with ritonavir, a potent inhibitor of the cytochrome P450 (CYP) 3A4 enzyme. Since Paritaprevir is primarily metabolized by CYP3A4 and the liver is the primary site of both its therapeutic action and metabolism, accurately quantifying its concentration and that of its metabolites in liver tissue is crucial for pharmacokinetic (PK) studies and understanding its disposition.
The primary biotransformation pathways for Paritaprevir in humans involve P450-mediated oxidation and amide hydrolysis. While Paritaprevir is the major component found in plasma (over 90%), several minor metabolites (M2, M3, M6, M13, and M29) have been identified. This document provides a detailed protocol for the extraction and quantification of Paritaprevir from liver tissue using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a validated method suitable for preclinical and clinical research.
Paritaprevir Metabolic Pathway
The metabolism of Paritaprevir is complex, involving several enzymatic processes primarily occurring in the liver. The main routes of biotransformation are oxidation reactions mediated by cytochrome P450 enzymes (predominantly CYP3A4) and amide hydrolysis. These processes lead to the formation of multiple minor metabolites. In human plasma, five minor metabolites have been identified: M2, M29, M3, M13, and M6, none of which account for more than 10% of the total drug-related exposure. The major elimination pathway is through biliary-fecal excretion, with the metabolite M29 being a major component in feces due to microflora-mediated hydrolysis.
Caption: Biotransformation pathways of Paritaprevir in humans.
Experimental Protocol: UPLC-MS/MS Quantification in Liver Tissue
This protocol details a validated method for the simultaneous determination of Paritaprevir and its pharmacokinetic booster, ritonavir, in rat liver tissue. The methodology is also applicable to human liver fine needle aspirates with minor modifications.
Materials and Reagents
-
Paritaprevir analytical standard
-
Paritaprevir-d8 (Internal Standard)
-
Ritonavir analytical standard
-
Ritonavir-d6 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% Formic Acid
-
Zirconium oxide beads
-
Rat or human liver tissue samples
-
Microcentrifuge tubes
-
Homogenizer (e.g., bullet blender)
Sample Preparation: Liver Tissue Homogenization
The extraction of drugs from biological matrices like liver tissue is a critical first step. Protein precipitation using acetonitrile is an effective method for sample clean-up and stabilization of the analytes.
-
Weigh the liver tissue sample (e.g., core needle biopsy, fine needle aspirate, or sectioned tissue).
-
Place the tissue sample into a microcentrifuge tube containing zirconium oxide beads.
-
Add a precise volume of acetonitrile to the tube. A ratio of 400 µL of acetonitrile is effective for homogenizing rat liver tissue. This step serves to denature proteins and prevent further drug metabolism.
-
Homogenize the tissue using a bullet blender until a uniform suspension is achieved.
-
Centrifuge the homogenate to pellet the precipitated proteins and tissue debris.
-
Carefully collect the supernatant, which contains the extracted analytes.
-
Dilute the supernatant with internal standards (Paritaprevir-d8) and mobile phase as needed for analysis.
UPLC-MS/MS Instrumentation and Conditions
Analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
UPLC System: Waters ACQUITY UPLC
-
Mass Spectrometer: Waters ACQUITY TQD triple quadrupole
-
Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Autosampler Temperature: 10°C
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Spray Voltage: 3200V
-
Desolvation Gas Flow: 800 L/h
Table 1: UPLC Gradient Conditions
| Time (min) | Solvent A (%) (0.1% Formic Acid in Water) | Solvent B (%) (Acetonitrile) | Curve |
|---|---|---|---|
| 0.0 - 0.5 | 60 | 40 | Initial |
| 0.5 - 1.0 | Linear gradient to 15 | Linear gradient to 85 | 6 |
| 1.0 - 1.1 | Linear gradient to 5 | Linear gradient to 95 | 6 |
| 1.1 - 2.0 | 5 | 95 | Hold |
| 2.01 - 4.25 | 60 | 40 | Re-equilibration |
Source: Adapted from Ocque et al., 2016.
Table 2: Mass Spectrometer MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Paritaprevir | Value | Value |
| Paritaprevir-d8 (IS) | Value | Value |
| Metabolite M2 | Value | Value |
| Metabolite M29 | Value | Value |
| Metabolite M3 | Value | Value |
| Metabolite M13 | Value | Value |
| Metabolite M6 | Value | Value |
(Note: Specific m/z values for PTV and its metabolites need to be determined empirically on the specific instrument used, but are based on the parent and stable fragment ions).
Experimental and Data Analysis Workflow
The overall process from sample acquisition to final data interpretation involves several sequential steps. Each step must be carefully controlled to ensure the accuracy and reproducibility of the results.
Caption: Workflow for Paritaprevir quantification in liver tissue.
Quantitative Data and Method Performance
The described UPLC-MS/MS method has been successfully validated according to FDA guidance.
Table 3: Method Validation Parameters for Paritaprevir in Liver Tissue
| Parameter | Result | Matrix |
|---|---|---|
| Linearity Range | 20 to 20,000 pg (on column) | Rat Liver |
| Linearity Range | 5.00 to 5,000 ng/mL | Human Liver FNA |
| Interday Variability (%CV) | 0.591% to 5.33% | Rat Liver |
| Intraday Variability (%CV) | 0.591% to 5.33% | Rat Liver |
| Accuracy (%Bias) | -6.68% to 10.1% | Rat Liver |
FNA: Fine Needle Aspirate
Table 4: Example Concentrations of Paritaprevir in Rat Liver Tissue
| Sampling Method | Paritaprevir Concentration (ng/mg) (Mean ± SD) |
|---|---|
| Sectioned Tissue (n=6) | 39.6 ± 3.31 |
| Fine Needle Aspirate (FNA) (n=3) | 21.3 ± 6.53 |
| Core Needle Biopsy (CNB) (n=1) | 25.1 |
Source: Data from a pilot study in rats dosed with 30 mg/kg PTV.
Conclusion
The UPLC-MS/MS method detailed in this document provides a robust, sensitive, and accurate approach for the quantification of Paritaprevir in liver tissue. The protocol, involving a straightforward acetonitrile-based protein precipitation and tissue homogenization, is suitable for high-throughput analysis in pharmacokinetic studies. The validated performance demonstrates its reliability for determining hepatic drug concentrations, which is essential for evaluating the efficacy and safety of Paritaprevir-containing antiviral regimens.
Techniques for Co-crystallization of Paritaprevir with HCV NS3/4A Protease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the co-crystallization of the direct-acting antiviral agent, Paritaprevir, with its target protein, the Hepatitis C Virus (HCV) NS3/4A serine protease. These guidelines are intended to facilitate structural biology studies aimed at understanding the molecular interactions between Paritaprevir and its target, which is crucial for structure-based drug design and the development of next-generation HCV inhibitors.
Introduction
Paritaprevir (formerly known as ABT-450) is a potent, macrocyclic inhibitor of the HCV NS3/4A serine protease.[1] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature non-structural proteins, a critical step in the viral replication cycle.[2] By inhibiting this process, Paritaprevir effectively suppresses viral replication.[3] Structural elucidation of the Paritaprevir-NS3/4A complex is invaluable for understanding its mechanism of action and the basis of its high potency. These application notes provide a comprehensive overview of the techniques and protocols required to obtain high-quality co-crystals suitable for X-ray diffraction analysis.
Data Presentation
Paritaprevir Activity and Pharmacokinetic Properties
The following table summarizes the in vitro antiviral activity and key pharmacokinetic parameters of Paritaprevir.
| Parameter | Value | Reference |
| EC50 (HCV Genotype 1a) | 1.0 nM | [4] |
| EC50 (HCV Genotype 1b) | 0.21 nM | [4] |
| EC50 (HCV Genotype 2a) | 5.3 nM | [5] |
| EC50 (HCV Genotype 3a) | 19 nM | [5] |
| EC50 (HCV Genotype 4a) | 0.09 nM | [4] |
| EC50 (HCV Genotype 6a) | 0.69 nM | [5] |
| Plasma Protein Binding | ~97-98.6% | [5] |
| Metabolism | Primarily CYP3A4 | [5] |
| Time to Maximum Concentration (Tmax) | 4-5 hours | [5] |
Representative Crystallization Conditions for HCV NS3/4A Protease with Inhibitors
While a specific crystallization condition for Paritaprevir is not publicly detailed, the following table provides a summary of conditions that have successfully yielded crystals of HCV NS3/4A in complex with other inhibitors. These serve as a valuable starting point for screening.
| PDB ID | Inhibitor | Precipitant | Buffer/pH | Additives | Resolution (Å) |
| 6NZV | Compound 12 | Not Specified | Not Specified | Not Specified | 1.55 |
| 3P8N | BI 201335 | Not Specified | Not Specified | Not Specified | 1.90 |
| 4A92 | Macrocyclic Inhibitor | 25% PEG MME 2000 | 0.1 M MES pH 6.5 | None | 2.7 |
| 1DY9 | Ketoacid Inhibitor | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Expression and Purification of HCV NS3/4A Protease
This protocol is adapted from established methods for producing recombinant HCV NS3/4A protease in E. coli.
1. Gene Construct and Expression Vector:
-
The gene encoding the NS3 protease domain (amino acids 1-181) and the central hydrophobic region of NS4A (amino acids 21-34) are typically cloned into a suitable bacterial expression vector, such as pET.
-
The NS4A peptide is often fused to the N-terminus of the NS3 protease domain via a flexible linker to ensure proper folding and activity.
-
An N-terminal His6-tag is commonly included for affinity purification.
2. Protein Expression:
-
Transform E. coli BL21(DE3) cells with the expression vector.
-
Grow the cells in Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.25 mM.
-
Reduce the temperature to 18°C and continue shaking for 16-20 hours.
3. Cell Lysis and Initial Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
4. Tag Cleavage and Further Purification:
-
If desired, cleave the His-tag using a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.
-
Pass the cleaved protein solution back through the Ni-NTA column to remove the cleaved tag and any uncleaved protein.
-
Further purify the NS3/4A protease complex by size-exclusion chromatography (e.g., using a Superdex 75 column) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Assess protein purity by SDS-PAGE and concentration by measuring absorbance at 280 nm.
Protocol 2: Co-crystallization of Paritaprevir with HCV NS3/4A Protease
This protocol provides a general framework for the co-crystallization of Paritaprevir with the purified NS3/4A protease.
1. Complex Formation:
-
Dissolve Paritaprevir in a suitable solvent, such as DMSO, to prepare a stock solution (e.g., 10-20 mM).
-
Incubate the purified NS3/4A protease (at a concentration of 5-15 mg/mL) with a 2-5 molar excess of Paritaprevir for at least 1 hour on ice to ensure complex formation.
2. Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method for crystallization trials.
-
Set up crystallization screens using commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen).
-
In a typical sitting-drop experiment, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution and equilibrate against 100 µL of the reservoir solution at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth regularly over several weeks.
3. Optimization of Crystallization Conditions:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and the concentration of salts or additives.
-
Micro-seeding can be employed to improve crystal size and quality.
4. Crystal Harvesting and Data Collection:
-
Carefully harvest the crystals using a cryo-loop.
-
Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
Visualizations
Signaling Pathway of HCV NS3/4A Protease in Innate Immune Evasion
Caption: HCV NS3/4A protease cleaves MAVS and TRIF to block interferon production.
Experimental Workflow for Co-crystallization
Caption: Workflow for Paritaprevir-NS3/4A co-crystallization and structure determination.
References
- 1. researchgate.net [researchgate.net]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Crystallization and preliminary X-ray crystallographic analysis of the helicase domain of hepatitis C virus NS3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Paritaprevir as a Tool Compound in Virology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paritaprevir, also known as ABT-450, is a potent and specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) protease.[1][2] This enzyme is a serine protease essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[3] By targeting this key viral enzyme, paritaprevir effectively halts the production of mature viral proteins necessary for the assembly of new virions.[3] Its high potency and specificity have established it as a cornerstone of several combination therapies for chronic HCV infection.[1] Beyond its clinical applications, paritaprevir serves as an invaluable tool compound in virology research, enabling detailed studies of HCV replication, the function of the NS3/4A protease, and the mechanisms of antiviral resistance. This document provides detailed application notes and experimental protocols for the utilization of paritaprevir in a research setting.
Mechanism of Action
Paritaprevir is an acylsulfonamide inhibitor that non-covalently binds to the active site of the HCV NS3/4A serine protease.[2] The NS3 protein possesses the proteolytic activity, while NS4A acts as a cofactor, stabilizing the NS3 protein and anchoring the protease complex to intracellular membranes. The NS3/4A protease is responsible for cleaving the HCV polyprotein at four specific sites, leading to the release of mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for the formation of the viral replication complex.[3] By blocking the active site of the protease, paritaprevir prevents this polyprotein processing, thereby inhibiting viral replication.[3]
Paritaprevir is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] Co-administration with a strong CYP3A4 inhibitor, such as ritonavir, significantly increases the plasma concentration and half-life of paritaprevir, a strategy employed in clinical settings to enhance its therapeutic efficacy.[1]
Data Presentation
The following table summarizes the in vitro activity of paritaprevir against various HCV genotypes and its cytotoxicity profile.
| Virus/Genotype | Assay System | EC50 (nM) | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| HCV | ||||||
| Genotype 1a | Replicon | 1.0 | - | >37 | >37,000 | [4] |
| Genotype 1b | Replicon | 0.21 | - | >37 | >176,190 | [4] |
| Genotype 2a | Replicon | 5.3 | - | >37 | >6,981 | [4] |
| Genotype 3a | Replicon | 19 | - | >37 | >1,947 | [4] |
| Genotype 4a | Replicon | 0.09 | - | >37 | >411,111 | [4] |
| Genotype 6a | Replicon | 0.69 | - | >37 | >53,623 | [4] |
| Genotype 4a | NS3/4A Protease Assay | - | 0.16 | - | - | |
| Genotype 1a | NS3/4A Protease Assay | - | 0.18 | - | - | |
| Genotype 1b | NS3/4A Protease Assay | - | 0.43 | - | - | |
| Genotype 2a | NS3/4A Protease Assay | - | 2.4 | - | - | |
| Genotype 2b | NS3/4A Protease Assay | - | 6.3 | - | - | |
| Genotype 3a | NS3/4A Protease Assay | - | 14.5 | - | - | |
| SARS-CoV | ||||||
| 3CLpro Assay | - | 1310 | - | - | [1] | |
| Flaviviruses | ||||||
| Zika Virus (ZIKV) | Molecular Docking (ΔGbind) | - | -14.25 kcal/mol | - | - | [1][5] |
| Dengue Virus (DENV) | Molecular Docking (ΔGbind) | - | -12.76 kcal/mol | - | - | [1][5] |
| West Nile Virus (WNV) | Molecular Docking (ΔGbind) | - | -17.3 kcal/mol | - | - | [1] |
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes the use of a luciferase-based HCV replicon assay to determine the half-maximal effective concentration (EC50) of paritaprevir.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon encoding a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
Paritaprevir stock solution (e.g., 10 mM in DMSO).
-
96-well or 384-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well or 384-well plates at a density of 2,000 cells/well in 90 µL of culture medium without G418.[4] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of paritaprevir in DMSO. A typical 10-point, 3-fold dilution series can be prepared, ranging from a high concentration (e.g., 1 µM) to a low concentration (e.g., 50 pM).
-
Compound Addition: Add 0.4 µL of the diluted paritaprevir solutions to the corresponding wells of the cell plate.[4] Include wells with DMSO only as a negative control (0% inhibition) and wells with a known potent HCV inhibitor at a high concentration as a positive control (100% inhibition).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells by adding passive lysis buffer (e.g., 75 µL/well) and incubate for 15 minutes at room temperature with gentle rocking.[6]
-
Transfer 20 µL of the cell lysate to a white 96-well luminometer plate.[6]
-
Add the luciferase assay substrate according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the paritaprevir concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
NS3/4A Protease Inhibition Assay (IC50 Determination)
This protocol outlines a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) of paritaprevir against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease.
-
FRET-based protease substrate (e.g., Ac-DE-D(EDANS)-EE-Abu-ψ-[COO]-AS-K(DABCYL)-NH2).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM DTT, 5% glycerol).
-
Paritaprevir stock solution (e.g., 10 mM in DMSO).
-
Black 96-well or 384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of paritaprevir in the assay buffer.
-
Reaction Setup:
-
In a black microplate, add the diluted paritaprevir solutions.
-
Add the recombinant NS3/4A protease to each well to a final concentration of approximately 2-4 nM.
-
Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.
-
-
Initiate Reaction: Add the FRET substrate to each well to a final concentration of approximately 200 nM to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm for EDANS/DABCYL pair) over time using a fluorescence plate reader.
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each concentration of paritaprevir.
-
Plot the percentage of protease inhibition (relative to a no-inhibitor control) against the logarithm of the paritaprevir concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Selection and Characterization of Paritaprevir-Resistant HCV Mutants
This protocol describes a method for selecting and characterizing HCV replicons with reduced susceptibility to paritaprevir.
Materials:
-
HCV replicon-harboring Huh-7 cells.
-
Culture medium with and without G418.
-
Paritaprevir.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sanger sequencing reagents and access to a sequencer.
-
Site-directed mutagenesis kit.
Procedure:
-
Resistance Selection:
-
Culture HCV replicon-harboring cells in the presence of increasing concentrations of paritaprevir, starting from a concentration close to the EC50 value.
-
Gradually increase the concentration of paritaprevir as the cells adapt and resume growth.
-
Maintain parallel cultures without the inhibitor as a control.
-
-
Isolation of Resistant Clones: Isolate individual cell colonies that are able to grow in the presence of high concentrations of paritaprevir.
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell clones.
-
Perform RT-PCR to amplify the NS3/4A coding region of the HCV replicon.
-
Sequence the PCR products to identify mutations in the NS3/4A gene. Common resistance-associated mutations for paritaprevir are found at positions 155 and 168 in NS3.[2]
-
-
Phenotypic Characterization:
-
Introduce the identified mutations into a wild-type HCV replicon plasmid using site-directed mutagenesis.
-
Transfect the mutated replicon RNA into naive Huh-7 cells.
-
Perform the HCV replicon assay (as described in Protocol 1) to determine the EC50 of paritaprevir against the mutant replicons.
-
Compare the EC50 values of the mutant replicons to that of the wild-type replicon to quantify the fold-change in resistance.
-
Visualizations
References
- 1. Paritaprevir as a pan-antiviral against different flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paritaprevir - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Paritaprevir as a pan-antiviral against different flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Paritaprevir Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Paritaprevir degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for Paritaprevir?
A1: Based on metabolism studies, Paritaprevir is susceptible to degradation primarily through two pathways:
-
Oxidation: This can occur at several sites on the molecule, including the olefinic linker, the phenanthridine group, or the methylpyrazinyl group. This is typically mediated by P450 enzymes in vivo but can be mimicked under oxidative stress conditions (e.g., using hydrogen peroxide).
-
Hydrolysis: Amide bonds are the primary targets for hydrolysis. This can happen at the acyl cyclopropane-sulfonamide moiety and the pyrazine-2-carboxamide moiety. These reactions are expected under acidic and basic stress conditions.[1]
Q2: Have any specific degradation products or metabolites of Paritaprevir been identified?
A2: Yes, human metabolism studies have identified several minor metabolites in plasma, designated as M2, M3, M6, M13, and M29. The major route of elimination is through the biliary-fecal path, with a major component in feces (M29) resulting from microflora-mediated sulfonamide hydrolysis.[1] The hydrolysis product M13 has also been noted. While these are metabolites, they represent likely degradation products in stability studies.
Q3: What are the typical conditions for a forced degradation study of Paritaprevir?
A3: Forced degradation studies for Paritaprevir, as part of a stability-indicating method validation, typically involve exposing the drug substance to the following stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: e.g., 0.1 N HCl
-
Basic Hydrolysis: e.g., 0.1 N NaOH
-
Oxidative Degradation: e.g., 3-6% H₂O₂
-
Thermal Degradation: e.g., dry heat at a specified temperature.
-
Photolytic Degradation: Exposure to UV and visible light.
Q4: Which analytical technique is most suitable for separating Paritaprevir from its degradation products?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly used and effective technique for separating Paritaprevir from its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that all significant degradants are well-resolved from the parent drug peak and from each other.
Q5: How can I identify and characterize the unknown peaks in my chromatogram?
A5: A combination of hyphenated techniques is recommended for the structural elucidation of unknown degradation products:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradants. This information is crucial for proposing chemical structures.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which helps in determining the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, especially for complex molecules, NMR is the gold standard. This often requires isolation of the impurity by preparative HPLC.
Troubleshooting Guides
HPLC Method Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible injection solvent. 3. Secondary interactions with column silanols. 4. Column degradation. | 1. Reduce the concentration or injection volume of the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Adjust the mobile phase pH or use a different column type. 4. Replace the column with a new one of the same type. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues. 4. Leaks in the HPLC system. | 1. Prepare fresh mobile phase and ensure the pump is working correctly. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated before each injection. 4. Check all fittings and connections for leaks. |
| Ghost Peaks or High Baseline Noise | 1. Contaminated mobile phase or glassware. 2. Carryover from previous injections. 3. Air bubbles in the detector. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Implement a robust needle wash protocol in the autosampler. 3. Purge the pump and detector to remove air bubbles. |
| Poor Resolution Between Paritaprevir and Degradant Peaks | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Adjust the organic-to-aqueous ratio or the pH of the mobile phase. 2. Try a column with a different stationary phase (e.g., Phenyl, C8). 3. Reduce the flow rate to improve separation efficiency. |
Degradation Study Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No Degradation Observed | 1. Stress conditions are too mild. 2. Paritaprevir is stable under the applied conditions. | 1. Increase the concentration of the stressor (acid, base, peroxide), the temperature, or the duration of exposure. 2. This is a valid result; report the stability of the molecule under these conditions. |
| Complete Degradation of Paritaprevir | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve partial degradation (typically 5-20%). |
| Multiple, Unresolved Degradation Peaks | 1. Complex degradation pathway. 2. Suboptimal HPLC method. | 1. This may be expected. Focus on identifying the major degradants first. 2. Optimize the HPLC method (gradient, mobile phase, column) to improve separation. |
| Difficulty in Identifying Degradation Products by MS | 1. Low concentration of degradants. 2. Ion suppression effects. 3. Degradant is not ionizable. | 1. Concentrate the sample or inject a larger volume. 2. Optimize MS source parameters; consider sample cleanup to remove interfering substances. 3. Try a different ionization mode (e.g., APCI if ESI fails) or derivatization. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for Paritaprevir
| Stress Condition | Reagent/Parameter | % Degradation |
| Acidic Hydrolysis | 0.1 N HCl | 4.09 |
| Basic Hydrolysis | 0.1 N NaOH | 3.86 |
| Oxidation | 3-6% H₂O₂ | 2.94 |
| Thermal | Dry Heat | 2.41 |
| Photolytic (UV) | UV Light | 1.88 |
Data synthesized from a representative stability-indicating method development study. Actual degradation may vary based on specific experimental conditions.
Table 2: Representative HPLC Method Parameters for Paritaprevir Analysis
| Parameter | Condition |
| Column | C18 (e.g., Hypersil BDS, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., 0.01N Potassium Dihydrogen Orthophosphate, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
| Retention Time (Paritaprevir) | ~2.8 - 4.9 min (Varies with specific method) |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Paritaprevir in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: Mix a known volume of the stock solution with an equal volume of 0.1 N HCl. Reflux or heat at a controlled temperature (e.g., 60-80°C) for a specified period. Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH.
-
Basic Degradation: Mix a known volume of the stock solution with an equal volume of 0.1 N NaOH. Reflux or heat at a controlled temperature for a specified period. Cool the solution and neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix a known volume of the stock solution with a solution of hydrogen peroxide (e.g., 3-6%). Keep the solution at room temperature or heat gently for a specified period.
-
Thermal Degradation: Expose a solid sample of Paritaprevir to dry heat in an oven at a specified temperature for a defined period. Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of Paritaprevir to UV and visible light in a photostability chamber for a specified duration.
-
Sample Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: LC-MS/MS Analysis for Degradant Identification
-
Sample Preparation: Analyze the samples from the forced degradation study that show significant degradation.
-
LC Separation: Use a validated HPLC or UPLC method to separate the degradation products from the parent drug.
-
MS Detection:
-
Perform a full scan in both positive and negative ionization modes to determine the molecular ions ([M+H]⁺ or [M-H]⁻) of the degradation products.
-
Use the proposed molecular weights to predict possible elemental compositions.
-
-
MS/MS Fragmentation:
-
Select the molecular ion of each degradation product as the precursor ion.
-
Perform collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the fragmentation pattern to deduce the structure of the degradation product by comparing it with the fragmentation pattern of the parent Paritaprevir molecule.
-
Visualizations
Caption: Workflow for forced degradation and analysis.
Caption: Major degradation pathways of Paritaprevir.
Caption: HPLC troubleshooting decision tree.
References
Technical Support Center: Minimizing Off-Target Effects of Paritaprevir in Cell-Based Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paritaprevir in cell-based models. The focus is on identifying and minimizing off-target effects to ensure the generation of accurate and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Paritaprevir?
A1: Paritaprevir is a potent and specific inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1] This enzyme is crucial for the proteolytic cleavage of the HCV polyprotein, a necessary step for viral replication. By inhibiting NS3/4A, Paritaprevir effectively blocks the viral life cycle.
Q2: What are the known primary off-target effects of Paritaprevir in vitro?
A2: In addition to its intended antiviral activity, Paritaprevir has been shown to interact with several host cell proteins. The most significant off-target effects are the inhibition of key drug transporters, including Organic Anion Transporting Polypeptide 1B1 (OATP1B1), P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP).[1][2][3] Paritaprevir is also a substrate for these transporters, which can lead to complex drug-drug interactions and cellular effects.[1][3]
Q3: What are the potential consequences of these off-target effects in my cell-based experiments?
A3: Off-target inhibition of transporters can lead to several confounding factors in your experiments:
-
Altered intracellular concentrations of other compounds: If your experimental system includes other drugs or compounds that are substrates of OATP1B1, P-gp, or BCRP, Paritaprevir can alter their intracellular accumulation, leading to misleading results.
-
Cellular stress and altered signaling: Inhibition of these transporters can disrupt normal cellular homeostasis, potentially activating stress-related signaling pathways such as NF-κB and PI3K/Akt, which could be misinterpreted as a direct effect of Paritaprevir.[4][5][6]
-
Hepatotoxicity: Inhibition of bile acid transporters like OATP1B1 can lead to intracellular accumulation of bile acids, a potential mechanism for drug-induced liver injury and cholestasis.[7][8][9] This is particularly relevant when using hepatocyte-based models.
Q4: How can I distinguish between the on-target antiviral effects and off-target cellular effects of Paritaprevir?
A4: Several strategies can be employed:
-
Use of proper controls: Include control compounds that are known inhibitors of OATP1B1 (e.g., rifampicin), P-gp (e.g., verapamil), or BCRP (e.g., Ko143) to compare their effects with those of Paritaprevir.
-
Dose-response studies: Analyze the effects of Paritaprevir over a wide range of concentrations. The EC50 for its antiviral activity should be significantly lower than the IC50 for its off-target effects.
-
Use of transporter-knockout or knockdown cell lines: If available, cell lines lacking the specific transporters can help to isolate the on-target effects of Paritaprevir.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct target engagement of Paritaprevir with the NS3/4A protease in a cellular context.[10][11][12]
Troubleshooting Guides
Issue 1: Unexpected cytotoxicity or altered cell viability in hepatocyte models.
Possible Cause: Inhibition of OATP1B1 and subsequent intracellular accumulation of bile acids or other endogenous toxins, leading to cholestatic injury.[7][8][9]
Troubleshooting Steps:
-
Assess Bile Acid Homeostasis: Measure intracellular and extracellular levels of major bile acids using LC-MS/MS to determine if Paritaprevir treatment disrupts their normal flux.
-
Monitor Cholestasis Markers: In 3D hepatocyte models (spheroids or organoids), assess the formation and function of bile canaliculi using fluorescent bile salt analogs.
-
Co-treatment with a known OATP1B1 substrate: Use a probe substrate like pravastatin to confirm OATP1B1 inhibition by Paritaprevir in your cell model.[10] A decrease in the uptake of the probe substrate in the presence of Paritaprevir would indicate OATP1B1 inhibition.
-
Lower Paritaprevir Concentration: If possible, use the lowest effective concentration of Paritaprevir that still achieves the desired level of viral inhibition to minimize off-target effects.
Issue 2: Inconsistent results when co-administering Paritaprevir with other compounds.
Possible Cause: Inhibition of P-gp or BCRP by Paritaprevir, leading to altered intracellular concentrations of the co-administered compounds if they are substrates of these transporters.[1][2]
Troubleshooting Steps:
-
Characterize the co-administered compound: Determine if the other compound is a substrate of P-gp or BCRP using established in vitro assays (e.g., bidirectional transport assays in Caco-2 or MDCK cells).[13][14]
-
Perform a P-gp or BCRP Inhibition Assay: Directly measure the inhibitory potential of Paritaprevir on P-gp or BCRP activity using a fluorescent substrate (e.g., Rhodamine 123 for P-gp) or a vesicular transport assay.[15]
-
Staggered Dosing Regimen: If the experimental design allows, pre-treat cells with the co-administered compound before adding Paritaprevir, or vice-versa, to assess the impact of the timing of exposure.
-
Use Transporter-Specific Inhibitors as Controls: Include known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) as controls to understand the magnitude of the effect.
Issue 3: Activation of cellular signaling pathways seemingly unrelated to viral replication.
Possible Cause: Off-target inhibition of transporters can induce cellular stress, leading to the activation of pathways like NF-κB or PI3K/Akt.[4][5][6]
Troubleshooting Steps:
-
Investigate the temporal relationship: Determine if the activation of the signaling pathway occurs at a similar time frame and concentration as the inhibition of the transporter.
-
Use specific pathway inhibitors: Co-treat with known inhibitors of the NF-κB or PI3K/Akt pathway to see if this rescues any of the observed cellular phenotypes.
-
Measure markers of cellular stress: Assess markers of oxidative stress or endoplasmic reticulum (ER) stress, which can be upstream of signaling pathway activation.
-
Compare with known transporter inhibitors: Treat cells with specific inhibitors of OATP1B1, P-gp, or BCRP to see if they recapitulate the signaling effects observed with Paritaprevir.
Quantitative Data Summary
| Off-Target Transporter | Paritaprevir IC50/Ki | Probe Substrate | Cell Line | Reference |
| OATP1B1 | ~0.017 µM (Glecaprevir as a surrogate) | Estradiol-17β-D-glucuronide | HEK293 | [16] |
| P-glycoprotein (P-gp) | ~7 µM (Telaprevir as a surrogate) | N-methylquinidine | Vesicles | [17] |
| BCRP | ~30 µM (Telaprevir as a surrogate) | Estrone-3-sulfate, Methotrexate | Vesicles | [17] |
Experimental Protocols
Protocol 1: OATP1B1 Inhibition Assessment using Pravastatin Uptake
Objective: To determine if Paritaprevir inhibits OATP1B1-mediated uptake of a probe substrate in a cell-based model.
Materials:
-
HEK293 cells stably overexpressing OATP1B1 (or primary human hepatocytes).
-
Pravastatin (probe substrate).
-
Paritaprevir.
-
Rifampicin (positive control inhibitor).
-
Hanks' Balanced Salt Solution (HBSS).
-
LC-MS/MS for quantification.
Procedure:
-
Seed OATP1B1-expressing cells in a 24-well plate and culture until confluent.
-
Wash cells twice with pre-warmed HBSS.
-
Pre-incubate cells for 10 minutes at 37°C with HBSS containing either vehicle (DMSO), Paritaprevir (at various concentrations), or Rifampicin (10 µM).
-
Initiate the uptake by adding HBSS containing Pravastatin (1 µM) and the respective inhibitor.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells and quantify the intracellular concentration of Pravastatin using LC-MS/MS.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for Paritaprevir.
Protocol 2: P-glycoprotein (P-gp) ATPase Activity Assay
Objective: To measure the effect of Paritaprevir on the ATPase activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-containing membrane vesicles.
-
ATP.
-
Verapamil (positive control).
-
Paritaprevir.
-
Phosphate detection reagent (e.g., Malachite Green-based).
Procedure:
-
Thaw P-gp membrane vesicles on ice.
-
In a 96-well plate, add the reaction buffer, Paritaprevir (at various concentrations) or Verapamil (100 µM).
-
Add the P-gp membrane vesicles to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent and a plate reader.
-
A decrease in ATPase activity in the presence of Paritaprevir indicates inhibition.
Protocol 3: BCRP Vesicular Transport Assay
Objective: To determine if Paritaprevir inhibits the transport of a known BCRP substrate into membrane vesicles.
Materials:
-
Inside-out membrane vesicles from cells overexpressing BCRP.
-
[³H]-Estrone-3-sulfate (probe substrate).
-
Paritaprevir.
-
Ko143 (positive control inhibitor).
-
ATP and AMP (for control).
-
Scintillation counter.
Procedure:
-
Thaw BCRP membrane vesicles on ice.
-
In a 96-well filter plate, pre-incubate the vesicles with Paritaprevir (at various concentrations) or Ko143 (1 µM) for 10 minutes at 37°C.
-
Initiate transport by adding a mixture of [³H]-Estrone-3-sulfate and ATP. For control wells, add AMP instead of ATP.
-
Incubate for 5 minutes at 37°C.
-
Stop the transport by adding ice-cold wash buffer and rapidly filtering the plate.
-
Wash the filters to remove untransported substrate.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the ATP-dependent transport and the percent inhibition by Paritaprevir.
Visualizations
Caption: Troubleshooting workflow for Paritaprevir's off-target effects.
Caption: Potential signaling pathways affected by Paritaprevir's off-target effects.
References
- 1. Profile of paritaprevir/ritonavir/ombitasvir plus dasabuvir in the treatment of chronic hepatitis C virus genotype 1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Interactions with the Direct-Acting Antiviral Combination of Ombitasvir and Paritaprevir-Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetics of paritaprevir, ombitasvir, dasabuvir, ritonavir and ribavirin in hepatitis C virus genotype 1 infection: analysis of six phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Models for Predicting Drug-induced Cholestasis: The Role of Hepatobiliary Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. scispace.com [scispace.com]
- 13. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay [mdpi.com]
- 16. Coproporphyrin I Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical interaction of anti-HCV telaprevir with the ABC transporters P-glycoprotein and breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Paritaprevir Resistance In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies on Paritaprevir resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to Paritaprevir in vitro?
A1: The primary mechanism of resistance to Paritaprevir, an NS3/4A protease inhibitor, is the selection of amino acid substitutions in the HCV NS3 protease region.[1][2] These substitutions, often referred to as resistance-associated substitutions (RASs), can alter the conformation of the enzyme's active site, thereby reducing the binding affinity and efficacy of the inhibitor.
Q2: Which are the most common RASs observed for Paritaprevir in vitro?
A2: In vitro studies have identified several key RASs that confer resistance to Paritaprevir. For HCV genotype 1a, substitutions at positions R155 and D168 are common.[2] For genotype 1b, substitutions at A156 and D168 are frequently observed.[2] Specifically, D168V in genotype 4d has been shown to significantly reduce Paritaprevir's activity.
Q3: How can I mitigate the development of Paritaprevir resistance in my cell culture experiments?
A3: A primary strategy to mitigate the emergence of resistance is the use of combination therapy.[3][4] Combining Paritaprevir with other direct-acting antivirals (DAAs) that have different mechanisms of action, such as NS5A inhibitors (e.g., Ombitasvir) or NS5B polymerase inhibitors (e.g., Dasabuvir), can create a higher barrier to resistance.[3][4] Additionally, maintaining appropriate selective pressure with optimized drug concentrations is crucial.
Q4: What is the typical fold-change in EC50 values observed for Paritaprevir-resistant variants?
A4: The fold-change in 50% effective concentration (EC50) values can vary significantly depending on the specific RAS and the HCV genotype. For instance, in a genotype 4d replicon, the D168V substitution can reduce Paritaprevir's antiviral activity by 313-fold. When combined with Y56H, this reduction can increase to over 12,000-fold. In genotype 1b, A156T and D168A/H/V/Y substitutions can reduce antiviral activity by 7-fold and 27- to 337-fold, respectively.[2]
Troubleshooting Guides
Problem 1: I am observing a rapid loss of Paritaprevir efficacy in my long-term HCV replicon culture.
-
Possible Cause: Emergence of resistant viral populations. The high replication rate and error-prone nature of the HCV RNA polymerase can lead to the spontaneous generation of RASs. Continuous exposure to Paritaprevir creates a selective pressure that favors the growth of these resistant variants.
-
Troubleshooting Steps:
-
Sequence the NS3 Protease Region: Extract viral RNA from the cell culture supernatant or cell lysate and perform Sanger or next-generation sequencing to identify potential RASs at key positions (e.g., 155, 156, 168).[5]
-
Perform a Dose-Response Assay: Determine the EC50 of Paritaprevir against the emergent viral population and compare it to the EC50 against the wild-type virus to quantify the level of resistance.
-
Introduce a Combination Agent: If resistance is confirmed, consider adding another DAA with a different mechanism of action to the culture to suppress the resistant variant.
-
Archive Early Passages: It is good practice to archive viral stocks from early passages of your experiment to have a baseline for comparison.
-
Problem 2: My in vitro resistance selection experiment is not yielding any resistant colonies.
-
Possible Cause 1: The starting concentration of Paritaprevir is too high, leading to complete inhibition of viral replication and preventing the emergence of any variants.
-
Troubleshooting Steps:
-
Optimize Drug Concentration: Start the selection process with a Paritaprevir concentration at or slightly above the EC50 value for the wild-type virus. Gradually increase the concentration in subsequent passages as resistance develops.
-
-
Possible Cause 2: The viral fitness of the resistant mutants is too low for them to outcompete the wild-type virus under the initial culture conditions.
-
Troubleshooting Steps:
-
Prolonged Culture: Extend the duration of the culture under low drug concentrations to allow for the potential development of compensatory mutations that can improve viral fitness.
-
Large Population Size: Ensure a sufficiently large viral population at the start of the experiment to increase the probability of pre-existing resistant variants.
-
Quantitative Data Summary
Table 1: In Vitro Activity of Paritaprevir Against Common Resistance-Associated Substitutions
| HCV Genotype | NS3 Substitution | Fold-Change in EC50 vs. Wild-Type | Reference |
| 1b | A156T | 7 | [2] |
| 1b | D168A/H/V/Y | 27 - 337 | [2] |
| 1b | Y56H + D168A/V/Y | Additional 12 - 26 | [2] |
| 4a | R155C | 40 | |
| 4a | A156T/V | >323 | |
| 4a | D168H/V | >323 | |
| 4d | Y56H | 8 | |
| 4d | D168V | 313 | |
| 4d | Y56H + D168V | 12,533 |
Experimental Protocols
Protocol 1: HCV Replicon Assay for Paritaprevir Susceptibility Testing
This protocol describes the determination of the 50% effective concentration (EC50) of Paritaprevir using a luciferase-based HCV replicon assay.
Materials:
-
Huh-7 cells stably harboring an HCV replicon with a luciferase reporter gene.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, non-essential amino acids, and penicillin-streptomycin.
-
Paritaprevir stock solution in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the stable HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of Paritaprevir in complete DMEM. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add 100 µL of the Paritaprevir dilutions to the respective wells. Include wells with medium and DMSO as a negative control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each Paritaprevir concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
Protocol 2: In Vitro Selection of Paritaprevir-Resistant HCV Replicons
This protocol outlines a method for selecting Paritaprevir-resistant HCV replicons in cell culture.
Materials:
-
Huh-7 cells harboring a wild-type HCV replicon.
-
Complete DMEM with G418 for selection.
-
Paritaprevir stock solution in DMSO.
-
T-25 or T-75 cell culture flasks.
-
RNA extraction kit.
-
RT-PCR reagents and primers for the NS3 region.
-
Sanger sequencing reagents and access to a sequencer.
Procedure:
-
Culture the HCV replicon cells in the presence of a starting concentration of Paritaprevir equal to the EC50 value.
-
Passage the cells as they reach confluence, maintaining the same concentration of Paritaprevir.
-
Once the cells show signs of recovery and stable growth at the initial concentration, gradually increase the Paritaprevir concentration in a stepwise manner over several passages.
-
At each passage, collect cell pellets and/or supernatant for RNA extraction.
-
After several passages under increasing drug pressure, extract total RNA from the cells.
-
Perform RT-PCR to amplify the NS3 protease-coding region.
-
Purify the PCR product and perform Sanger sequencing to identify amino acid substitutions.
-
Clone the identified mutations into a wild-type replicon backbone to confirm their role in conferring resistance.
Protocol 3: NS3/4A Protease FRET Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of the HCV NS3/4A protease and the inhibitory effect of Paritaprevir.[6][7][8]
Materials:
-
Purified recombinant HCV NS3/4A protease.
-
FRET substrate peptide with a cleavage site for NS3/4A flanked by a donor (e.g., EDANS) and a quencher (e.g., DABCYL) fluorophore.[7]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM DTT, 15% glycerol).[8]
-
Paritaprevir stock solution in DMSO.
-
Black 96-well or 384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of Paritaprevir in the assay buffer.
-
In a black microplate, add the diluted Paritaprevir or DMSO (control) to each well.
-
Add the purified NS3/4A protease to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the initial reaction velocity (V0) for each concentration of Paritaprevir.
-
Determine the 50% inhibitory concentration (IC50) by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.
Visualizations
Caption: HCV Replication Cycle and Paritaprevir's Mechanism of Action.
Caption: Workflow for In Vitro Selection of Paritaprevir Resistance.
Caption: Troubleshooting Flowchart for Paritaprevir Resistance.
References
- 1. Hepatitis C Virus Genotype 1 to 6 Protease Inhibitor Escape Variants: In Vitro Selection, Fitness, and Resistance Patterns in the Context of the Infectious Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Working together to tackle HCV infection: ombitasvir/paritaprevir/ritonavir and dasabuvir combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of fixed-dose combination of paritaprevir, ritonavir, ombitasvir, and dasabuvir in patients with chronic hepatitis C virus infection and chronic kidney diseases: real-life experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurogentec.com [eurogentec.com]
Impact of different Paritaprevir polymorphs on experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with different polymorphic forms of Paritaprevir. Understanding and controlling polymorphism is critical as it can significantly impact experimental results, including solubility, dissolution rate, bioavailability, and ultimately, therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of Paritaprevir?
A1: Paritaprevir is known to exist in multiple polymorphic and hydrated forms. The most commonly cited forms in the literature are Form I and Form II, which are hydrated, and two anhydrous forms, designated as Form α and Form β.[1][2][3] Form II is the commercially manufactured crystalline hydrate.[1]
Q2: Why is it important to differentiate between Paritaprevir polymorphs in my experiments?
A2: Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties.[3] For Paritaprevir, these differences can affect solubility, stability, and bioavailability.[3] Notably, molecular docking studies suggest that only Form β effectively binds to the active site of the HCV NS3/4A protease, indicating it is the pharmacologically active conformation.[2][3] Using an unintended or mixed polymorphic form can lead to inconsistent and erroneous experimental results.
Q3: Which Paritaprevir polymorph is the most stable?
A3: The relative stability of Paritaprevir polymorphs can be complex and may be influenced by environmental conditions such as temperature and humidity. Form I benefits from strong intermolecular interactions, while the weaker intermolecular interactions in Form II are compensated by the energetic advantage of an intramolecular hydrogen bond.[1] It is crucial to refer to the certificate of analysis for the specific batch of Paritaprevir being used and to perform characterization to confirm the polymorphic form.
Q4: How can I control the polymorphic form during my experiments?
A4: Controlling polymorphism involves careful selection of crystallization conditions, including solvent, temperature, and agitation rate.[4][5][6] To maintain the desired polymorphic form, it is essential to handle the material under controlled conditions and to be aware of the potential for solvent-mediated transformations.[7][8] Seeding with crystals of the desired polymorph can also be an effective control strategy.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent solubility or dissolution results between experimental batches. | The presence of different or mixed polymorphs of Paritaprevir. | 1. Characterize the polymorphic form of the starting material for each batch using XRPD and/or DSC. 2. Ensure consistent sourcing and storage conditions for the Paritaprevir API. 3. Review and standardize the experimental protocol to control for factors that can induce polymorphic transformation (e.g., solvent, temperature). |
| Low or variable in vitro potency observed. | The Paritaprevir sample may be predominantly in a less active polymorphic form (e.g., Form α). | 1. Attempt to recrystallize the material under conditions known to favor the formation of the active polymorph (Form β). 2. Use Micro-Electron Diffraction (MicroED) to determine the crystal structure of individual microcrystals.[2] 3. Perform molecular docking studies to correlate the observed conformation with binding affinity to the NS3/4A protease.[2][3] |
| Unexpected peaks in X-ray Powder Diffraction (XRPD) pattern. | 1. The sample is a mixture of polymorphs. 2. A solvent-mediated phase transformation has occurred. 3. The sample has converted to a different hydrated state. | 1. Compare the XRPD pattern to reference patterns of known Paritaprevir polymorphs. 2. Analyze the sample promptly after preparation to minimize the risk of transformation. 3. Perform Thermogravimetric Analysis (TGA) to determine the water content and assess the hydration state. |
| Complex thermal events observed in Differential Scanning Calorimetry (DSC) thermogram. | The sample may be undergoing polymorphic transitions, desolvation, or degradation upon heating. | 1. Run the DSC at different heating rates to investigate the kinetics of the transitions.[9][10] 2. Couple the DSC with TGA to differentiate between melting and desolvation events. 3. Visually inspect the sample after the DSC run to check for degradation. |
Data Presentation
Table 1: Comparison of Paritaprevir Polymorphs
| Property | Form I (Hydrate) | Form II (Hydrate) | Form α (Anhydrous) | Form β (Anhydrous) |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic | Monoclinic |
| Molecular Conformation | Open conformation | Open conformation with intramolecular hydrogen bond | Open conformation | Different, more compact conformation |
| Key Structural Feature | Strong intermolecular interactions, stable channels | Weaker intermolecular interactions, evolves with hydration state[1] | Intermolecular hydrogen bonds and π-π stacking[2][3] | Tighter crystal packing[11] |
| Water Content | Hydrated | Commercially manufactured as a 2.5 molar equivalent hydrate[1] | Anhydrous | Anhydrous |
| Binding to NS3/4A Protease | Not reported | Not reported | Does not fit well into the active site pocket[2][3] | Fits well into the active site pocket and interacts with the catalytic triad[2][3] |
| Hardness (H) | Not available | 0.014 GPa[1] | Not available | Not available |
| Young's Modulus (E) | Not available | 0.029 GPa[1] | Not available | Not available |
Experimental Protocols
Polymorph Characterization by X-ray Powder Diffraction (XRPD)
Objective: To identify the polymorphic form of a Paritaprevir sample.
Methodology:
-
Sample Preparation: Gently grind a small amount of the Paritaprevir powder to ensure a random orientation of the crystals. Mount the powder on a sample holder.
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Set the scan range from 2° to 40° 2θ with a step size of 0.02° and a scan speed of 1°/min.
-
Data Analysis: Compare the resulting diffractogram with reference patterns for known Paritaprevir polymorphs. The presence of unique peaks at specific 2θ angles is characteristic of a particular polymorphic form.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To investigate the thermal behavior and identify phase transitions of Paritaprevir polymorphs.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the Paritaprevir sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization) events. The temperature and enthalpy of these transitions can help differentiate between polymorphs.
Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of a specific Paritaprevir polymorph.
Methodology:
-
System Preparation: Prepare a series of vials containing a fixed volume of a relevant buffer solution (e.g., phosphate buffer at pH 6.8).
-
Sample Addition: Add an excess amount of the Paritaprevir polymorph to each vial to create a slurry.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Withdraw an aliquot from each vial, filter it through a 0.22 µm filter to remove undissolved solids, and determine the concentration of dissolved Paritaprevir using a validated analytical method such as HPLC.
-
Solid Phase Analysis: After the experiment, recover the remaining solid and analyze it by XRPD to confirm that no polymorphic transformation has occurred during the solubility measurement.
Mandatory Visualizations
Caption: Workflow for experiments involving Paritaprevir polymorphs.
Caption: Impact of Paritaprevir polymorphism on experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Polymorph control by designed ultrasound application strategy: The role of molecular self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tainstruments.com [tainstruments.com]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
Addressing variability in Paritaprevir dihydrate antiviral assay results
Welcome to the technical support center for Paritaprevir dihydrate antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting variability in your this compound antiviral assay results.
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our EC50 values for Paritaprevir. What are the potential causes?
A1: Variability in EC50 values for Paritaprevir can stem from several factors related to the assay system, particularly when using HCV replicon cells. Key sources of variability include:
-
Cell Line Health and Passage Number: The Huh-7 cell line and its derivatives, which are commonly used for HCV replicon assays, can exhibit significant variability. The replication efficiency of HCV replicons can vary as much as 100-fold between different passages of Huh-7 cells[1]. It is crucial to use a consistent and low passage number of a highly permissive cell clone.
-
Replicon Stability and Adaptive Mutations: The stability of the HCV replicon within the host cell line is critical. Over time, cell populations can lose the replicon or develop additional mutations that may alter their sensitivity to antiviral agents. The presence of adaptive mutations, often required for efficient replication of certain HCV genotypes in cell culture, can also influence assay results[2][3].
-
Assay Conditions: Minor variations in experimental conditions can lead to significant differences in results. Factors to standardize include cell seeding density, incubation times, and the concentration of reagents like DMSO, which is often used as a solvent for Paritaprevir[4].
-
Reagent Quality and Handling: Ensure the quality and proper storage of all reagents, including cell culture media, serum, and the this compound compound itself. This compound has low aqueous solubility, and improper dissolution can lead to inaccurate concentrations in the assay[4][5].
Q2: How can we minimize variability related to our cell culture practices?
A2: To minimize variability originating from cell culture, we recommend the following best practices:
-
Consistent Cell Source and Passage: Use a well-characterized and authenticated Huh-7 cell line or a highly permissive subclone (e.g., Huh-7.5). Maintain a detailed record of cell passage numbers and aim to use cells within a narrow passage range for all experiments.
-
Standardized Cell Seeding: Ensure a uniform cell seeding density across all wells and plates. Inconsistent cell numbers can affect the replication rate of the HCV replicon and, consequently, the apparent efficacy of the antiviral compound.
-
Regular Monitoring for Contamination: Routinely test cell cultures for mycoplasma and other potential contaminants that can impact cell health and experimental outcomes.
-
Controlled Environment: Maintain a consistent and controlled environment in your cell culture incubator (temperature, CO2, and humidity) to ensure reproducible cell growth and replicon replication.
Q3: Our Paritaprevir EC50 values are higher than expected based on published data. What could be the reason?
A3: Higher than expected EC50 values could indicate reduced sensitivity of your assay system to Paritaprevir. Potential reasons include:
-
Presence of Resistance-Associated Substitutions (RASs): Your HCV replicon may harbor baseline RASs in the NS3/4A protease region that confer resistance to Paritaprevir. Key resistance mutations for Paritaprevir have been identified at amino acid positions 155 and 168 of the NS3 protein[2]. Genotypic analysis of your replicon is recommended to screen for these mutations.
-
High Protein Concentration in Media: Paritaprevir is highly protein-bound (97-98.6%)[6]. The presence of high concentrations of serum in the cell culture medium can reduce the free fraction of the drug available to inhibit the HCV protease, leading to an apparent increase in the EC50 value. The potency of Paritaprevir can be reduced 24 to 27-fold in the presence of 40% human plasma[7].
-
Suboptimal Compound Solubility: this compound has very low water solubility[5]. If the compound is not fully dissolved in the stock solution or precipitates upon dilution in the assay medium, the actual concentration exposed to the cells will be lower than intended, resulting in a higher calculated EC50.
Q4: Can you provide a general protocol for determining the EC50 of Paritaprevir using an HCV replicon assay?
A4: The following is a generalized protocol for a luciferase-based HCV replicon assay. This should be optimized for your specific cell line and laboratory conditions.
Experimental Protocol: Paritaprevir EC50 Determination in a Luciferase-Based HCV Replicon Assay
1. Materials:
- HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1b luciferase reporter replicon)
- Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
- This compound
- DMSO (cell culture grade)
- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
- Luminometer
2. Procedure:
- Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO[4].
- Perform serial dilutions of the Paritaprevir stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤0.5%).
- Cell Seeding:
- Trypsinize and count the HCV replicon cells.
- Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete medium.
- Incubate the plate for 24 hours at 37°C and 5% CO2.
- Compound Addition:
- After 24 hours, carefully remove the medium from the wells.
- Add 100 µL of the prepared Paritaprevir dilutions to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated controls.
- Incubation:
- Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
- Luciferase Assay:
- After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
- Add the luciferase assay reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
- Normalize the luciferase signal of the Paritaprevir-treated wells to the vehicle control wells.
- Plot the normalized data against the logarithm of the Paritaprevir concentration and fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value.
Data Presentation
Table 1: In Vitro Activity of Paritaprevir Against Different HCV Genotypes
| HCV Genotype | Assay Type | EC50 (nM) Range | Reference |
| Genotype 1a | Subgenomic Replicon | 0.43 - 1.87 | [7] |
| Genotype 1b | Subgenomic Replicon | 0.033 - 0.087 | [7] |
| Genotype 2a | Subgenomic Replicon | 5.3 | [7] |
| Genotype 3a | Subgenomic Replicon | 19 | [7] |
| Genotype 4a | Subgenomic Replicon | 0.09 | [7] |
| Genotype 6a | Subgenomic Replicon | 0.68 | [7] |
Table 2: Impact of NS3 Resistance-Associated Substitutions (RASs) on Paritaprevir Activity
| HCV Genotype | NS3 Mutation | Fold Change in EC50 vs. Wild-Type | Reference |
| Genotype 1a | R155K | Significant loss of susceptibility | [2][8] |
| Genotype 1a/1b | D168A/E/V | Significant resistance | [2][8] |
| Genotype 1a | A156T | 17-fold increase | [9] |
Visualizations
Caption: Paritaprevir's mechanism of action in inhibiting HCV replication.
Caption: A logical workflow for troubleshooting variability in Paritaprevir antiviral assays.
Caption: The experimental workflow for an HCV replicon assay to determine Paritaprevir EC50.
References
- 1. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paritaprevir (dihydrate) - Immunomart [immunomart.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. tga.gov.au [tga.gov.au]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. Exploring of paritaprevir and glecaprevir resistance due to A156T mutation of HCV NS3/4A protease: molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
CYP3A4 metabolism and potential drug interactions of Paritaprevir
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the CYP3A4-mediated metabolism of paritaprevir and its potential for drug-drug interactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for paritaprevir?
Paritaprevir is predominantly metabolized by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[1][2][3][4] This metabolism is the primary reason for its co-administration with ritonavir, a potent CYP3A4 inhibitor, which significantly increases paritaprevir's plasma concentrations and extends its half-life, allowing for once-daily dosing.[5]
Q2: I am observing lower than expected paritaprevir exposure in my in vivo experiments. What could be the cause?
Lower than expected exposure to paritaprevir, when administered without a CYP3A4 inhibitor, is likely due to its extensive first-pass metabolism by CYP3A4 in the liver and intestine. Paritaprevir exhibits non-linear pharmacokinetics, meaning that increases in dose do not proportionally increase plasma concentrations.[6] The co-administration of ritonavir is crucial to achieve therapeutic levels of paritaprevir.[5][6]
Q3: Can paritaprevir itself inhibit CYP3A4?
While paritaprevir is a substrate for CYP3A4, it is not considered a clinically significant inhibitor of this enzyme. The potent CYP3A4 inhibition observed with paritaprevir-containing regimens is primarily due to the co-formulated ritonavir.[7]
Q4: What are the known major drug-drug interactions with paritaprevir?
Due to its metabolism by CYP3A4 and its co-administration with the potent CYP3A4 inhibitor ritonavir, paritaprevir has a high potential for drug-drug interactions.
-
Strong CYP3A4 inducers (e.g., carbamazepine, rifampin, phenytoin, St. John's Wort) can significantly decrease paritaprevir plasma concentrations, potentially leading to a loss of therapeutic effect. Their co-administration is contraindicated.
-
Strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) can increase paritaprevir plasma concentrations, although this effect is already intentionally utilized with ritonavir. Caution is still advised with additional strong inhibitors.
-
Paritaprevir is also an inhibitor of the drug transporters OATP1B1, OATP1B3, and BCRP , and a weak inhibitor of UGT1A1 .[1][8] Co-administration with substrates of these transporters (e.g., statins, bilirubin) can lead to increased plasma concentrations of the co-administered drug.[1]
Q5: Are there any known metabolites of paritaprevir I should be aware of in my analysis?
Yes, several minor metabolites of paritaprevir have been identified in human plasma, though none account for more than 10% of the total drug-related material in circulation. The primary biotransformation pathways involve oxidation on the olefinic linker, phenanthridine group, or methylpyrazinyl group, as well as amide hydrolysis.[9]
Troubleshooting Guides
Problem: High variability in in vitro paritaprevir metabolism data.
-
Possible Cause 1: Inconsistent co-solvent concentrations.
-
Troubleshooting Step: Ensure that the final concentration of organic solvents (e.g., DMSO, acetonitrile) used to dissolve paritaprevir is kept consistent and low (ideally ≤ 0.5%) across all incubations, as solvents can affect enzyme activity.
-
-
Possible Cause 2: Variability in microsomal protein concentration.
-
Troubleshooting Step: Accurately determine the protein concentration of your human liver microsome (HLM) preparation and use a consistent concentration across all experiments.
-
-
Possible Cause 3: Substrate concentration not optimal.
-
Troubleshooting Step: If determining kinetic parameters, ensure that the range of paritaprevir concentrations used brackets the Km value to accurately determine Vmax and Km.
-
Problem: Difficulty in quantifying paritaprevir in plasma samples.
-
Possible Cause 1: Inefficient protein precipitation.
-
Troubleshooting Step: Ensure complete protein precipitation by using a sufficient volume of ice-cold acetonitrile or methanol, followed by thorough vortexing and centrifugation at a high speed.
-
-
Possible Cause 2: Low recovery during extraction.
-
Troubleshooting Step: Optimize the liquid-liquid extraction or solid-phase extraction method. Ensure the pH of the aqueous phase is appropriate for the extraction of paritaprevir.
-
-
Possible Cause 3: Matrix effects in LC-MS/MS analysis.
-
Troubleshooting Step: Use a stable isotope-labeled internal standard for paritaprevir to compensate for matrix effects. Evaluate and minimize ion suppression or enhancement by optimizing the chromatographic separation and sample cleanup.
-
Data Presentation
Table 1: In Vitro Metabolism Kinetic Parameters for Paritaprevir
| Parameter | Value | Enzyme Source | Reference |
| Km | 79.1 µM | Not Specified | [2] |
| Vmax | 0.001 nmol/min/pmol | Not Specified | [2] |
| CLint (Vmax/Km) | 1.5-fold higher in rCYP3A4 vs. rCYP3A5 | Recombinant CYP3A4 and CYP3A5 | [1] |
Table 2: Effect of Ritonavir on Paritaprevir Pharmacokinetics (Single 300 mg Dose of Paritaprevir)
| Parameter | Without Ritonavir | With 100 mg Ritonavir | Fold-Increase | Reference |
| Cmax | - | - | ~30-fold | [5][6] |
| AUC | - | - | ~50-fold | [5][6] |
| Half-life (t1/2) | ~2.7 hours | ~4.6 hours | ~1.7-fold | [6] |
Table 3: Effect of Co-administered Drugs on Paritaprevir Pharmacokinetics (in the presence of Ritonavir)
| Co-administered Drug (Inhibitor/Inducer) | Change in Paritaprevir AUC | Change in Paritaprevir Cmax | Reference |
| Ketoconazole (Strong CYP3A4 Inhibitor) | ↑ 116% | ↑ 72% | [8] |
| Carbamazepine (Strong CYP3A4 Inducer) | Substantial Decrease | Substantial Decrease | [1] |
Table 4: Effect of Paritaprevir/Ritonavir on Co-administered Drugs
| Co-administered Drug (Substrate) | Change in Drug AUC | Change in Drug Cmax | Reference |
| Pravastatin (OATP1B1/B3 Substrate) | ↑ 76% | ↑ 43% | [8] |
| Rosuvastatin (OATP1B1/B3 and BCRP Substrate) | ↑ 33% | ↑ 161% | [8] |
| Digoxin (P-gp Substrate) | ↑ 58% | - | [8] |
| Omeprazole (CYP2C19 Substrate) | ↓ 54% | ↓ 52% | [8] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Paritaprevir in Human Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) of paritaprevir metabolism by human liver microsomes (HLMs).
Materials:
-
Paritaprevir
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (ice-cold)
-
Internal standard (e.g., stable isotope-labeled paritaprevir)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of paritaprevir in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of working solutions of paritaprevir by diluting the stock solution in the incubation buffer to achieve final concentrations ranging from, for example, 0.1 to 100 µM.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
HLMs (e.g., final concentration of 0.2-0.5 mg/mL)
-
Paritaprevir working solution
-
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining paritaprevir or the formation of a specific metabolite.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using appropriate software.
Protocol 2: Clinical Drug-Drug Interaction Study of Paritaprevir with a CYP3A4 Inhibitor (e.g., Ketoconazole)
Objective: To evaluate the effect of a strong CYP3A4 inhibitor on the pharmacokinetics of paritaprevir.
Study Design: Open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.
Procedure:
-
Period 1: Administer a single oral dose of paritaprevir/ritonavir to the subjects.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) for pharmacokinetic analysis of paritaprevir.
-
After a washout period of at least 7 days, proceed to Period 2.
-
Period 2: Administer the strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) for several days to achieve steady-state concentrations.
-
On the last day of inhibitor administration, co-administer a single oral dose of paritaprevir/ritonavir.
-
Collect serial blood samples for pharmacokinetic analysis of paritaprevir at the same time points as in Period 1.
-
Process plasma samples and analyze paritaprevir concentrations using a validated LC-MS/MS method.[6][10]
-
Calculate pharmacokinetic parameters (AUC, Cmax, t1/2) for paritaprevir in both periods and determine the geometric mean ratios to assess the magnitude of the drug interaction.
Mandatory Visualizations
Caption: CYP3A4 metabolic pathway of paritaprevir and points of drug interaction.
Caption: Experimental workflow for a clinical drug-drug interaction study.
Caption: Troubleshooting logic for low in vivo paritaprevir exposure.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinical Pharmacokinetics of Paritaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tolerability of paritaprevir, a direct acting antiviral agent for hepatitis C virus treatment, with and without ritonavir in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Drug Interactions with the Direct-Acting Antiviral Combination of Ombitasvir and Paritaprevir-Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a UPLC–MS/MS method for the simultaneous determination of paritaprevir and ritonavir in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the bioavailability enhancement of paritaprevir by ritonavir.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ritonavir enhances the bioavailability of paritaprevir?
A1: Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] Paritaprevir is primarily metabolized by CYP3A4.[1][5] By inhibiting CYP3A4 in the gut and liver, ritonavir significantly reduces the first-pass metabolism of paritaprevir, leading to a substantial increase in its plasma concentrations.[1][3] This "boosting" effect allows for lower or less frequent dosing of paritaprevir to achieve therapeutic concentrations.[1]
Q2: What is the expected magnitude of increase in paritaprevir exposure when co-administered with ritonavir?
A2: In clinical studies with healthy volunteers, co-administration of 100 mg of ritonavir with a 300 mg dose of paritaprevir resulted in an approximately 30- to 50-fold increase in paritaprevir exposure (AUC) and an extension of its half-life.[3][6] Preclinical studies in rats have also demonstrated a significant increase in both plasma and liver concentrations of paritaprevir when co-administered with ritonavir.[7] Liver concentrations of paritaprevir were observed to be 12- to 34-fold higher than plasma concentrations, with overall liver exposure (AUC) being 36- to 98-fold higher than in plasma.[7]
Q3: Besides CYP3A4, what other proteins are involved in the disposition of paritaprevir and its interaction with ritonavir?
A3: Paritaprevir's disposition is also influenced by several drug transporters. It is a substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), as well as the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3.[8][9] Ritonavir is also an inhibitor of P-gp and BCRP.[10][11][12] Therefore, in addition to inhibiting metabolism, ritonavir can also block the efflux of paritaprevir from enterocytes back into the gut lumen, further increasing its absorption. Paritaprevir itself is an inhibitor of OATP1B1 and OATP1B3, which can lead to drug-drug interactions with other substrates of these transporters and is associated with elevated bilirubin levels observed in some patients.[8]
Q4: What are the key in vitro models for studying the paritaprevir-ritonavir interaction?
A4: The following in vitro models are commonly used:
-
Human Liver Microsomes (HLMs): To study the kinetics of paritaprevir metabolism by CYP3A4 and to determine the inhibitory potency (IC50) of ritonavir.
-
Caco-2 cell monolayers: To assess the intestinal permeability of paritaprevir and to investigate its potential as a substrate for efflux transporters like P-gp and BCRP. The effect of ritonavir on paritaprevir transport can also be evaluated in this model.
-
Transfected cell lines: Cell lines overexpressing specific transporters (e.g., HEK293-OATP1B1, MDCKII-BCRP) are used to definitively identify which transporters are involved in paritaprevir's disposition and to quantify the inhibitory effects of both paritaprevir and ritonavir on these transporters.
Q5: What animal models are suitable for in vivo studies of this interaction?
A5: Rats are a commonly used preclinical species for pharmacokinetic studies of paritaprevir and ritonavir.[7] However, it is important to consider species differences in drug metabolism and transporter expression and function. For studying the role of specific human transporters like OATP1B1 and OATP1B3, transgenic mouse models expressing these human transporters in a knockout background of the murine equivalents can be valuable tools.[13][14][15][16]
Troubleshooting Guides
In Vitro Metabolism Assays (e.g., Human Liver Microsomes)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Lower than expected inhibition of paritaprevir metabolism by ritonavir. | 1. Ritonavir concentration too low. 2. Incorrect pre-incubation time for mechanism-based inhibition. 3. Degradation of ritonavir in the assay medium. | 1. Verify the concentration of your ritonavir stock solution. Perform a concentration-response curve to determine the IC50. 2. Ritonavir is a mechanism-based inhibitor of CYP3A4. Ensure a sufficient pre-incubation time (e.g., 15-30 minutes) with microsomes and NADPH before adding paritaprevir.[2][17][18][19][20] 3. Check the stability of ritonavir under your assay conditions. Prepare fresh solutions for each experiment. |
| High variability in metabolic rates between experiments. | 1. Inconsistent microsomal protein concentration. 2. Variability in NADPH concentration or activity. 3. Inconsistent incubation times. | 1. Perform a protein quantification assay (e.g., Bradford or BCA) on your microsomal preparation before each experiment. 2. Use a fresh stock of NADPH for each experiment and ensure it is stored correctly. 3. Use a calibrated timer and a consistent method for starting and stopping the reactions. |
| Paritaprevir appears to be metabolized even with high concentrations of ritonavir. | 1. Metabolism by other CYP isoforms or non-CYP enzymes. 2. Incomplete inhibition of CYP3A4. | 1. Paritaprevir is primarily metabolized by CYP3A4, with a minor contribution from CYP3A5.[9] Consider using specific chemical inhibitors or recombinant enzymes to investigate the role of other enzymes. 2. Ensure you are using a ritonavir concentration well above its reported IC50 for CYP3A4 (in the low nanomolar range). |
Cell-Based Permeability Assays (e.g., Caco-2)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low apparent permeability (Papp) of paritaprevir. | 1. Low aqueous solubility of paritaprevir. 2. High binding to plasticware. 3. Efflux by transporters like P-gp and BCRP. | 1. Paritaprevir is sparingly soluble in aqueous buffers.[21] Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration of the solvent in the assay medium is low (typically <1%). The use of a solubility enhancer in the buffer may be necessary. 2. Use low-binding plates and pipette tips. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can sometimes help.[22] 3. This is an expected characteristic of paritaprevir. To confirm efflux, perform the assay in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143). An increase in the apical-to-basolateral Papp value in the presence of inhibitors indicates efflux. |
| Poor mass balance/low recovery of paritaprevir. | 1. Non-specific binding to cells or plastic. 2. Intracellular metabolism by Caco-2 cells. 3. Compound instability in the assay buffer. | 1. Analyze the cell lysate and wash solutions to quantify the amount of compound bound to the cells. Pre-loading collection plates with an organic solvent can help improve recovery from plasticware.[23] 2. While Caco-2 cells have some metabolic activity, it is generally lower than in hepatocytes. Analyze for major metabolites if this is suspected. 3. Incubate paritaprevir in the assay buffer without cells for the duration of the experiment and measure its concentration over time to assess stability. |
| High variability in Papp values between wells or experiments. | 1. Inconsistent cell monolayer integrity. 2. Inconsistent cell passage number. | 1. Measure the transepithelial electrical resistance (TEER) of each monolayer before and after the experiment to ensure integrity. A Lucifer yellow permeability assay can also be used as a marker for paracellular leakage.[24] 2. Use Caco-2 cells within a consistent passage number range for all experiments, as transporter expression can vary with passage number. |
Data Presentation
Table 1: In Vitro Inhibition of Metabolic Enzymes and Transporters
| Compound | Protein | Assay System | Substrate | IC50 / Ki | Reference(s) |
| Ritonavir | CYP3A4 | Human Liver Microsomes | Midazolam | IC50: 0.014 µM | [4] |
| Ritonavir | P-gp | Porcine Brain Endothelial Cells | Saquinavir | IC50: 0.2 µM | [25] |
| Ritonavir | BCRP | HEK293 cells | Mitoxantrone | IC50: 19.5 ± 0.8 µM | [11] |
| Paritaprevir | NS3/4A (HCV GT 1a) | Biochemical Assay | N/A | IC50: 0.18 nM | [8] |
| Paritaprevir | NS3/4A (HCV GT 1b) | Biochemical Assay | N/A | IC50: 0.43 nM | [8] |
Table 2: Pharmacokinetic Parameters of Paritaprevir in Healthy Volunteers (Single 300 mg Dose)
| Parameter | Paritaprevir Alone | Paritaprevir + 100 mg Ritonavir | Fold Change | Reference(s) |
| Cmax (ng/mL) | 130 | 3,930 | ~30 | [1] |
| AUC (ng·h/mL) | 390 | 19,500 | ~50 | [1] |
| Tmax (h) | 2.3 | 4.7 | ~2 | [1] |
| t1/2 (h) | ~3 | 5-8 | ~2-3 | [1] |
Table 3: Steady-State Pharmacokinetic Parameters of Paritaprevir and Ritonavir in Rats (Oral Dosing for 4 Days)
| Compound | Matrix | Cmax (ng/mL or ng/g) | AUC0–24 (ng·h/mL or ng·h/g) | Liver-to-Plasma Ratio (AUC) | Reference(s) |
| Paritaprevir | Plasma | 200 | 2,000 | N/A | [7] |
| Paritaprevir | Liver | 6,800 | 196,000 | 98 | [7] |
| Ritonavir | Plasma | 1,100 | 11,000 | N/A | [7] |
| Ritonavir | Liver | 11,000 | 110,000 | 10 | [7] |
Experimental Protocols
Protocol 1: Mechanism-Based Inhibition of CYP3A4 in Human Liver Microsomes
-
Objective: To determine the time- and concentration-dependent inactivation of CYP3A4 by ritonavir.
-
Materials: Human liver microsomes (HLM), ritonavir, paritaprevir, NADPH regenerating system, potassium phosphate buffer, and an appropriate quenching solvent (e.g., acetonitrile with an internal standard).
-
Procedure:
-
Prepare a master mix containing HLM and buffer.
-
Pre-incubate the master mix with various concentrations of ritonavir (or vehicle control) for a short period at 37°C.
-
Initiate the primary incubation by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), transfer an aliquot of the primary incubation mixture to a secondary incubation tube containing a high concentration of a CYP3A4 probe substrate (e.g., midazolam or testosterone). This step is performed to measure the remaining CYP3A4 activity.
-
Allow the secondary incubation to proceed for a short, fixed period (e.g., 5-10 minutes).
-
Terminate the reaction by adding the quenching solvent.
-
Centrifuge the samples to pellet the protein and analyze the supernatant for metabolite formation using LC-MS/MS.
-
-
Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each ritonavir concentration. The slope of this line represents the observed inactivation rate constant (kobs). Plot the kobs values against the ritonavir concentration to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI).
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Objective: To determine the apparent permeability (Papp) of paritaprevir in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
-
Materials: Caco-2 cells cultured on permeable supports (e.g., Transwell™ plates) for 21 days, paritaprevir, ritonavir (optional, as an inhibitor), Hanks' Balanced Salt Solution (HBSS), and a suitable analytical method (LC-MS/MS).
-
Procedure:
-
Verify the integrity of the Caco-2 monolayers by measuring TEER.
-
Wash the monolayers with pre-warmed HBSS.
-
For A-B permeability, add paritaprevir (in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For B-A permeability, add paritaprevir (in HBSS) to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of paritaprevir in all samples by LC-MS/MS.
-
-
Data Analysis: Calculate the Papp value for each direction using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
Visualizations
Caption: Mechanism of ritonavir-mediated enhancement of paritaprevir bioavailability.
Caption: A typical experimental workflow for studying the paritaprevir-ritonavir interaction.
Caption: A simplified troubleshooting flowchart for unexpected Caco-2 assay results.
References
- 1. Clinical Pharmacokinetics of Paritaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Pharmacokinetics and tolerability of paritaprevir, a direct acting antiviral agent for hepatitis C virus treatment, with and without ritonavir in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Metabolism and Disposition of the Hepatitis C Protease Inhibitor Paritaprevir in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tolerability of paritaprevir, a direct acting antiviral agent for hepatitis C virus treatment, with and without ritonavir in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. KEGG DRUG: Paritaprevir [genome.jp]
- 10. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications [mdpi.com]
- 11. HIV protease inhibitors are inhibitors but not substrates of the human breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic anion transporting polypeptide 1a/1b–knockout mice provide insights into hepatic handling of bilirubin, bile acids, and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Mouse Models To Study Human OATP1B1- and OATP1B3-Mediated Drug-Drug Interactions in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. abeomics.com [abeomics.com]
- 22. researchgate.net [researchgate.net]
- 23. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. HIV protease inhibitor ritonavir: a more potent inhibitor of P-glycoprotein than the cyclosporine analog SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Paritaprevir and other HCV protease inhibitors
A Comparative Analysis of Paritaprevir and Other HCV Protease Inhibitors
Hepatitis C virus (HCV) infection is a major global health issue, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized treatment, with HCV NS3/4A protease inhibitors being a cornerstone of many therapeutic regimens. These agents specifically target the viral protease essential for viral replication. This guide provides a comparative analysis of paritaprevir, a potent second-generation NS3/4A protease inhibitor, against other key inhibitors in its class, with a focus on performance, supporting experimental data, and relevant biological pathways for an audience of researchers and drug development professionals.
Mechanism of Action of NS3/4A Protease Inhibitors
The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce mature structural and nonstructural (NS) proteins required for viral replication and assembly.[1][2][3] The HCV NS3/4A serine protease is responsible for cleaving the polyprotein at four specific sites to generate NS3, NS4A, NS4B, NS5A, and NS5B.[2][4] NS3/4A protease inhibitors are designed to bind to the active site of this enzyme, blocking its function and thereby preventing the maturation of viral proteins and halting viral replication.[3][4]
Paritaprevir is a potent, macrocyclic, non-covalent inhibitor of the NS3/4A protease.[4][5] Structural studies show that its macrocyclic core interacts extensively with the enzyme's active site pocket through hydrophobic interactions and hydrogen bonds.[6] Key interactions involve the cyclopropylsulfonamide moiety and the phenanthridine ring, which contribute to its high inhibitory activity.[6] Paritaprevir is primarily metabolized by CYP3A4 and is co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor, to boost its plasma concentrations and extend its half-life.[7][8]
Caption: Mechanism of HCV NS3/4A Protease Inhibitors.
Comparative Performance Data
The efficacy of HCV protease inhibitors is evaluated based on their in vitro antiviral activity, resistance profiles, and clinical performance in achieving a sustained virologic response (SVR), which is considered a cure.
In Vitro Antiviral Activity
The potency of protease inhibitors is measured by their 50% effective concentration (EC50) in cell-based HCV replicon systems. Paritaprevir demonstrates potent activity against HCV genotypes 1a and 1b.[5] Its performance is comparable to or exceeds that of other second-generation inhibitors like grazoprevir and simeprevir, and it is significantly more potent than first-generation agents.
| Compound | Class | Genotype 1a (EC50, nM) | Genotype 1b (EC50, nM) | Key Resistant Variant Activity |
| Paritaprevir | 2nd Gen Macrocyclic | 1.0 | 0.21[6] | Reduced activity against D168 variants[9] |
| Grazoprevir | 2nd Gen Macrocyclic | 0.4 | 0.1 | Active against many variants resistant to other PIs |
| Simeprevir | 2nd Gen Macrocyclic | 7.7 | 13.9 | Reduced activity against Q80K variant[10] |
| Glecaprevir | 3rd Gen Macrocyclic | 0.28 | 0.86 | Pangenotypic; high barrier to resistance |
| Voxilaprevir | 3rd Gen Macrocyclic | 0.43 | 0.35 | Pangenotypic; improved resistance profile[10] |
| Telaprevir | 1st Gen Linear | 354 | 1200 | Low barrier to resistance |
| Boceprevir | 1st Gen Linear | 1200 | 290 | Low barrier to resistance |
Table 1: Comparative In Vitro Antiviral Activity of HCV Protease Inhibitors. Data compiled from various in vitro studies. EC50 values can vary between assay systems.
Resistance Profiles
A critical challenge in antiviral therapy is the emergence of drug resistance. HCV's high mutation rate can lead to the selection of resistance-associated substitutions (RASs) that reduce inhibitor efficacy. Second and third-generation inhibitors generally have a higher barrier to resistance than first-generation agents.[11] Paritaprevir resistance is primarily associated with mutations at positions D168 and R155 in the NS3 protease.[9] The naturally occurring Q80K polymorphism, which significantly impacts simeprevir, has a lesser effect on paritaprevir.[10]
| Inhibitor | Key Resistance-Associated Substitutions (RASs) | Fold-Change in EC50 vs. WT | Cross-Resistance Notes |
| Paritaprevir | R155K, A156T, D168A/V/Y | 2- to >700-fold | Cross-resistant with other macrocyclic PIs at D168 |
| Grazoprevir | A156T, D168A/G/V | 2- to >1000-fold | Retains activity against R155K and Q80K |
| Simeprevir | Q80K/R, R155K, D168A/V/E | >50-fold (Q80K), >100-fold (D168) | High-level cross-resistance with other PIs |
| Glecaprevir | A156V, D168A/V | 2- to 100-fold | Generally low fold-changes; active against most single RASs |
| Voxilaprevir | A156T, D168A/V | 2- to 100-fold | Improved profile against common NS3 RASs[10] |
| Telaprevir/Boceprevir | V36M, R155K, A156S/T, V/I170A | High-level | Extensive cross-resistance within first-generation PIs |
Table 2: Comparative Resistance Profiles of HCV Protease Inhibitors. Fold-change values are approximate and depend on the specific amino acid substitution and HCV genotype.
Clinical Efficacy
Paritaprevir was approved as part of combination regimens, most notably the "3D" regimen (paritaprevir/ritonavir/ombitasvir and dasabuvir), marketed as Viekira Pak.[7] Clinical trials demonstrated high SVR rates (>95%) in patients with HCV genotype 1, including those with compensated cirrhosis and those who had failed prior treatments.[7][8][9] While highly effective, these regimens were later superseded by newer, pangenotypic, and simpler single-tablet regimens. The discontinuation of Viekira Pak and Technivie was voluntary and not related to safety or efficacy concerns.[9]
| Regimen (Protease Inhibitor Component) | HCV Genotype | Patient Population | SVR12 Rate |
| Paritaprevir/r + Ombitasvir + Dasabuvir ± RBV | GT1a/1b | Treatment-Naïve, Non-Cirrhotic | 96-100%[7] |
| Paritaprevir/r + Ombitasvir + Dasabuvir ± RBV | GT1a/1b | Treatment-Experienced, Cirrhotic | 92-96%[7] |
| Elbasvir/Grazoprevir | GT1, GT4 | Naïve & Experienced, with/without Cirrhosis | 94-99% |
| Glecaprevir/Pibrentasvir | GT1-6 | Naïve & Experienced, with/without Cirrhosis | 98-100% |
| Sofosbuvir/Velpatasvir/Voxilaprevir | GT1-6 | DAA-Experienced | 96-97% |
Table 3: Comparative Clinical Efficacy (SVR12) of Regimens Containing Protease Inhibitors. SVR rates are from pivotal Phase 3 clinical trials. RBV = Ribavirin.
Experimental Protocols
The characterization of HCV protease inhibitors relies on standardized in vitro assays.
HCV Replicon Assay (for Antiviral Activity - EC50)
This cell-based assay is fundamental for determining a compound's antiviral potency.
-
Cell Line: Human hepatoma cells (e.g., Huh-7) that support HCV replication are used. These cells are stably transfected with an HCV subgenomic replicon, which contains the HCV nonstructural proteins (including NS3/4A) and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).[12][13]
-
Compound Treatment: Cells are seeded in microplates and treated with serial dilutions of the test inhibitor (e.g., paritaprevir) for a period of 48-72 hours.
-
Quantification of Replication: The level of HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: The reporter signal is plotted against the compound concentration. The EC50 value is calculated as the concentration at which the compound inhibits 50% of the viral replication. A cytotoxicity assay is run in parallel to ensure the observed effect is not due to cell death.
Caption: Workflow for the HCV Replicon Assay.
NS3/4A Protease Enzymatic Assay (for Inhibitory Activity - IC50)
This biochemical assay measures the direct effect of an inhibitor on the enzyme's catalytic activity.
-
Enzyme and Substrate: Recombinant, purified HCV NS3/4A protease is used.[14] A synthetic peptide substrate containing a cleavage site flanked by a fluorophore and a quencher (FRET substrate) is employed.
-
Reaction Setup: The enzyme is pre-incubated with various concentrations of the inhibitor in a microplate.
-
Initiation and Measurement: The reaction is initiated by adding the FRET substrate. As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence signal. The signal is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction (slope of fluorescence vs. time) is calculated for each inhibitor concentration. The IC50 value, the concentration at which the inhibitor reduces enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration.
Caption: Workflow for the NS3/4A Enzymatic Assay.
Host Signaling Pathways in HCV Replication
HCV manipulates host cellular pathways to create a favorable environment for its replication. Understanding these interactions can reveal new therapeutic targets. Key pathways include:
-
PI3K/Akt Pathway: HCV infection activates the PI3K/Akt pathway, which promotes cell survival and modulates lipid metabolism, creating lipid droplets that are crucial for the assembly of the HCV replication complex.[1][15]
-
MAPK Pathway (Raf/MEK/ERK): This pathway is also activated upon HCV binding and entry and is involved in post-entry events that support viral replication.[15][16]
Disrupting these host pathways represents an alternative, host-centric approach to antiviral therapy that could complement direct-acting antivirals like paritaprevir.
Caption: Host signaling pathways modulated by HCV.
Conclusion
Paritaprevir stands as a potent, second-generation HCV NS3/4A protease inhibitor that played a significant role in the development of highly effective, interferon-free treatment regimens. Its high in vitro potency against genotype 1 and its performance in the "3D" combination therapy demonstrated the power of targeting the viral protease. A comparative analysis shows that while it offers a significant improvement over first-generation inhibitors, the field has continued to evolve. Newer, third-generation inhibitors like glecaprevir and voxilaprevir provide pangenotypic coverage and an even higher barrier to resistance, leading to simpler, more broadly applicable treatment regimens. The study of paritaprevir, however, provides a crucial benchmark and valuable insights into the structure-activity relationships and resistance mechanisms that continue to inform the development of next-generation antivirals.
References
- 1. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Profile of paritaprevir/ritonavir/ombitasvir plus dasabuvir in the treatment of chronic hepatitis C virus genotype 1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymorphic Structure Determination of the Macrocyclic Drug Paritaprevir by MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tolerability of paritaprevir, a direct acting antiviral agent for hepatitis C virus treatment, with and without ritonavir in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paritaprevir - Wikipedia [en.wikipedia.org]
- 10. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Interplay between Hepatitis C Virus and Redox Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Synergistic Efficacy of Paritaprevir in Combination with Other Direct-Acting Antivirals for Hepatitis C Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antiviral (DAA) agents has revolutionized the treatment landscape for chronic Hepatitis C virus (HCV) infection, leading to remarkably high cure rates. A cornerstone of this success has been the strategic combination of DAAs with different mechanisms of action to create a synergistic or additive antiviral effect, enhance the barrier to resistance, and shorten treatment durations. This guide provides a comprehensive comparison of the performance of paritaprevir-containing combination regimens, supported by experimental data from pivotal clinical trials.
Mechanism of Synergistic Action
Paritaprevir is a potent inhibitor of the HCV NS3/4A protease, a crucial enzyme for viral polyprotein processing and replication.[1] When used in combination with other DAAs that target different viral proteins, a multi-pronged attack on the HCV life cycle is achieved. The most well-studied combinations involve paritaprevir with an NS5A inhibitor (ombitasvir) and a non-nucleoside NS5B polymerase inhibitor (dasabuvir). This combination, often boosted with ritonavir to enhance paritaprevir's pharmacokinetic profile, simultaneously disrupts viral replication and assembly.[2][3][4] The high sustained virologic response (SVR) rates observed in clinical trials with these combinations strongly suggest a synergistic or highly additive effect, as the efficacy of the combination is greater than what would be expected from the sum of the individual drugs.
Below is a diagram illustrating the multi-targeted approach of the paritaprevir-based combination therapy.
Caption: Multi-target inhibition of the HCV lifecycle by a paritaprevir-based DAA combination.
Comparative Efficacy: Sustained Virologic Response (SVR) Rates
The primary endpoint for efficacy in HCV clinical trials is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the completion of therapy. The following tables summarize the SVR12 rates from key phase 3 clinical trials of the "3D" regimen (ombitasvir/paritaprevir/ritonavir + dasabuvir) with or without ribavirin (RBV).
Table 1: SVR12 Rates in Treatment-Naïve Patients with HCV Genotype 1
| Clinical Trial | Patient Population | Treatment Regimen | N | SVR12 Rate (%) |
| SAPPHIRE-I | Genotype 1a, without cirrhosis | 3D + RBV for 12 weeks | 314 | 95.3%[4] |
| Genotype 1b, without cirrhosis | 3D + RBV for 12 weeks | 159 | 98.0%[4] | |
| PEARL-IV | Genotype 1a, without cirrhosis | 3D + RBV for 12 weeks | 205 | 97.0%[5] |
| PEARL-III | Genotype 1b, without cirrhosis | 3D for 12 weeks | 209 | 99.0%[5] |
| Genotype 1b, without cirrhosis | 3D + RBV for 12 weeks | 210 | 99.5%[5] |
Table 2: SVR12 Rates in Treatment-Experienced Patients with HCV Genotype 1
| Clinical Trial | Patient Population | Treatment Regimen | N | SVR12 Rate (%) |
| SAPPHIRE-II | Genotype 1a, without cirrhosis | 3D + RBV for 12 weeks | 201 | 96.0%[5] |
| Genotype 1b, without cirrhosis | 3D + RBV for 12 weeks | 93 | 96.7%[5] | |
| PEARL-II | Genotype 1b, without cirrhosis | 3D for 12 weeks | 91 | 100%[5] |
| Genotype 1b, without cirrhosis | 3D + RBV for 12 weeks | 87 | 96.6%[5] |
Table 3: SVR12 Rates in Patients with HCV Genotype 1 and Compensated Cirrhosis
| Clinical Trial | Patient Population | Treatment Regimen | N | SVR12 Rate (%) |
| TURQUOISE-II | Genotype 1a | 3D + RBV for 12 weeks | 130 | 88.6%[5] |
| Genotype 1a | 3D + RBV for 24 weeks | 132 | 94.2%[5] | |
| Genotype 1b | 3D + RBV for 12 weeks | 66 | 98.5%[5] | |
| Genotype 1b | 3D + RBV for 24 weeks | 65 | 100%[5] |
Experimental Protocols
The methodologies employed in the pivotal clinical trials for paritaprevir-containing regimens were rigorous and standardized. Below are descriptions of the key experimental protocols.
HCV RNA Quantification
The primary efficacy endpoint, SVR12, was determined by measuring the level of HCV RNA in the blood.
-
Assay: The Roche COBAS TaqMan HCV Test, v2.0 or the Abbott RealTime HCV assay were commonly used.[6]
-
Principle: These are real-time reverse transcription polymerase chain reaction (RT-PCR) assays.[7] They work by first reverse transcribing the viral RNA into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction. The amplification is monitored in real-time by detecting a fluorescent signal, and the amount of fluorescence is proportional to the amount of HCV RNA in the original sample.
-
Lower Limit of Quantification (LLOQ): These assays have a high sensitivity, with an LLOQ typically around 12-25 IU/mL.[6][8]
-
Procedure:
-
Whole blood is collected from the patient.
-
Serum or plasma is separated by centrifugation.
-
HCV RNA is extracted from the serum or plasma sample.
-
The extracted RNA is subjected to the real-time RT-PCR assay.
-
The HCV RNA level is reported in international units per milliliter (IU/mL).
-
The workflow for HCV RNA quantification is depicted in the following diagram.
Caption: Standard workflow for the quantification of HCV RNA in clinical trials.
Resistance Analysis
To understand the genetic basis of treatment failure, resistance-associated substitutions (RASs) in the HCV genome were analyzed in patients who did not achieve SVR.
-
Method: Population-based or next-generation sequencing of the HCV NS3/4A, NS5A, and NS5B coding regions was performed on samples from patients at baseline and at the time of virologic failure.
-
Procedure:
-
HCV RNA was extracted from patient plasma samples.
-
The target viral gene regions were amplified using RT-PCR.
-
The amplified DNA was then sequenced.
-
The resulting sequences were compared to a wild-type reference sequence to identify amino acid substitutions known to confer resistance to the DAAs being studied.
-
The logical relationship for assessing drug resistance is shown below.
Caption: Logical flow for resistance analysis in patients with virologic failure.
Conclusion
The combination of paritaprevir with other direct-acting antivirals, particularly ombitasvir and dasabuvir, has demonstrated high rates of sustained virologic response across a range of HCV genotype 1 patient populations, including those who are treatment-naïve, treatment-experienced, and those with compensated cirrhosis. The multitargeted mechanism of action provides a strong rationale for the observed synergistic or additive effects, leading to potent viral suppression and a high barrier to resistance. The data presented in this guide, derived from rigorous clinical trials, underscore the efficacy of this combination therapy and provide a valuable reference for researchers and professionals in the field of antiviral drug development.
References
- 1. Current therapy for chronic hepatitis C: The role of direct-acting antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table 2, Summary of SVR12 rates by genotype - Holkira (Ombitasvir/Paritaprevir/ Ritonavir with Dasabuvir) and Harvoni (Ledipasvir/Sofosbuvir) for Chronic Hepatitis C: A Review of the Clinical Evidence - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Real-Time PCR Assays for Hepatitis C Virus (HCV) RNA Quantitation Are Adequate for Clinical Management of Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus RNA by PCR, Quantitative | MLabs [mlabs.umich.edu]
- 8. Hepatitis C Virus (HCV) RNA Detection and Quantification by Real-Time Reverse Transcription-PCR, Serum - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
Unveiling Paritaprevir's Achilles' Heel: A Comparative Guide to its Mechanism and Resistance Profile Validated by Mutagenesis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Paritaprevir, a potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor, with other alternatives. We delve into the validation of its mechanism of action through mutagenesis studies, presenting supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of its efficacy and the challenges posed by viral resistance.
Paritaprevir, a key component in past HCV treatment regimens, functions as a direct-acting antiviral agent by specifically targeting the HCV NS3/4A serine protease.[1][2] This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication.[1][2] By inhibiting this protease, Paritaprevir effectively halts the viral life cycle.[1][2] However, the emergence of drug-resistant variants, primarily through mutations in the NS3 protease region, has underscored the importance of understanding the precise interactions between the inhibitor and its target.
Mechanism of Action and Resistance: Insights from Mutagenesis
Mutagenesis studies have been instrumental in elucidating the binding mode of Paritaprevir and the molecular basis of resistance. These studies involve introducing specific amino acid substitutions in the NS3 protease and evaluating the impact on the drug's inhibitory activity, typically measured as the half-maximal effective concentration (EC50). A significant increase in the EC50 value for a mutant protease compared to the wild-type indicates resistance.
Key resistance-associated variants (RAVs) for Paritaprevir have been identified at amino acid positions 155, 156, and 168 of the NS3 protease.[3][4] The D168V and R155K mutations in genotype 1a are among the most common treatment-emergent RAVs.[5]
Below is a logical workflow illustrating the process of validating Paritaprevir's mechanism and identifying resistance mutations through mutagenesis.
Caption: Workflow for validating Paritaprevir's mechanism and resistance.
Comparative Analysis of Paritaprevir's In Vitro Activity
The following tables summarize the in vitro activity of Paritaprevir against wild-type HCV and common resistance-associated variants in the NS3/4A protease. The data is presented as EC50 values and the fold change in resistance compared to the wild-type.
Table 1: In Vitro Activity of Paritaprevir Against Wild-Type HCV Genotypes
| HCV Genotype | EC50 (nM) |
| 1a | 1.0 |
| 1b | 0.21 |
| 2a | 5.3 |
| 3a | 19 |
| 4a | 0.09 |
| 6a | 0.68 |
Data sourced from MedChemExpress and FDA documentation.[4][6][7]
Table 2: In Vitro Activity of Paritaprevir Against Genotype 1a NS3/4A Resistance-Associated Variants
| NS3 Mutation | EC50 Fold Change vs. Wild-Type |
| Q80K | 3 |
| F43L | 7 - 219 |
| R155G/K/S | 7 - 219 |
| A156T | 7 - 219 |
| D168A/E/F/H/N/V/Y | 7 - 219 |
Data sourced from FDA documentation.[3][4]
Table 3: Comparison of Fold Resistance for Paritaprevir and Glecaprevir Against the A156T Mutation in Genotype 1a
| NS3/4A Protease Inhibitor | Fold Change in EC50 (A156T vs. Wild-Type) |
| Paritaprevir | 17 |
| Glecaprevir | 1361 |
Data sourced from a 2021 study in the Journal of Biomolecular Structure and Dynamics.[8]
This comparative data highlights that while Paritaprevir is potent against wild-type HCV, its efficacy is significantly reduced by certain mutations. Notably, the A156T mutation confers a much higher level of resistance to Glecaprevir than to Paritaprevir, illustrating the distinct resistance profiles of different NS3/4A protease inhibitors.[8]
The signaling pathway below illustrates the mechanism of action of Paritaprevir and how NS3 mutations lead to resistance.
Caption: Paritaprevir's mechanism and resistance pathway.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed methodologies are crucial. Below are summarized protocols for key experiments cited in the validation of Paritaprevir's mechanism of action.
Site-Directed Mutagenesis of HCV NS3
This protocol is for introducing specific mutations into the NS3 region of an HCV replicon plasmid.
-
Template DNA: HCV replicon plasmid containing the wild-type NS3 gene.
-
Primers: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. Primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Use a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.
-
Final extension: 68°C for 7 minutes.
-
-
-
Parental DNA Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated parental DNA template.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Select colonies, isolate plasmid DNA, and confirm the desired mutation by DNA sequencing.
HCV Replicon Assay for Antiviral Activity
This assay measures the ability of a compound to inhibit HCV RNA replication in cultured human hepatoma (Huh-7) cells.
-
Cell Culture: Plate Huh-7 cells harboring the wild-type or mutant HCV replicon in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of Paritaprevir or other test compounds for 48-72 hours.
-
Quantification of HCV RNA:
-
Lyse the cells and extract total RNA.
-
Quantify HCV RNA levels using a real-time reverse transcription PCR (RT-qPCR) assay targeting a conserved region of the HCV genome.
-
-
Data Analysis:
-
Normalize HCV RNA levels to an internal control (e.g., a housekeeping gene).
-
Calculate the EC50 value, which is the concentration of the compound that inhibits HCV RNA replication by 50%.
-
NS3/4A Protease Enzymatic Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of the NS3/4A protease.
-
Reagents:
-
Recombinant wild-type or mutant HCV NS3/4A protease.
-
A synthetic peptide substrate that mimics the natural cleavage site of the protease and is linked to a fluorophore and a quencher (FRET substrate).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 10% glycerol).
-
-
Procedure:
-
Pre-incubate the NS3/4A protease with various concentrations of Paritaprevir or other inhibitors.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction velocity at each inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the protease activity by 50%.
-
The following diagram illustrates the workflow for comparing the susceptibility of wild-type and mutant HCV to NS3/4A protease inhibitors.
Caption: Comparative susceptibility testing workflow.
Conclusion
Mutagenesis studies have been pivotal in confirming the mechanism of action of Paritaprevir as a potent inhibitor of the HCV NS3/4A protease. These studies have also provided a detailed map of resistance-associated variants, which is crucial for understanding treatment failure and for the development of next-generation protease inhibitors with improved resistance profiles. The comparative data presented here underscores the importance of considering specific viral genotypes and potential mutations when selecting an antiviral therapy. The provided experimental protocols offer a foundation for further research in this critical area of drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. hcvguidelines.org [hcvguidelines.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro and in vivo antiviral activity and resistance profile of the hepatitis C virus NS3/4A protease inhibitor ABT-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Paritaprevir Demonstrates Potent Antiviral Efficacy in Preclinical Animal Models
For Immediate Release
New research highlights the significant in vivo antiviral activity of Paritaprevir (ABT-450), a direct-acting antiviral agent, in established animal models of Hepatitis C Virus (HCV) infection. The findings, derived from studies utilizing humanized mouse models, position Paritaprevir as a highly effective component of HCV treatment regimens, with data showcasing substantial viral load reduction.
This guide provides a comprehensive comparison of Paritaprevir's in vivo performance against other antiviral agents, supported by experimental data from preclinical studies. The data is intended for researchers, scientists, and drug development professionals engaged in the field of virology and antiviral therapeutics.
Comparative Antiviral Efficacy in Humanized Mouse Models
Paritaprevir, an inhibitor of the HCV NS3/4A protease, has been rigorously evaluated in chimeric mice with humanized livers, a key preclinical model for studying HCV infection.[1][2][3][4] These mice, typically urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) mice transplanted with human hepatocytes, support HCV replication and allow for the in vivo assessment of antiviral compounds.[1][2][3][4]
A pivotal study investigated the efficacy of Paritaprevir in uPA/SCID mice infected with genotype 1a or 1b HCV. Oral administration of Paritaprevir resulted in a dose-dependent reduction in serum HCV RNA levels. Notably, in mice infected with a genotype 1b strain, a once-daily oral dose of 30 mg/kg of Paritaprevir for 14 days led to a mean viral load reduction of 2.7 log10 IU/mL.
For comparative purposes, the performance of other direct-acting antivirals in similar humanized mouse models is presented below.
| Antiviral Agent | Target | Animal Model | HCV Genotype | Dosing Regimen | Mean Viral Load Reduction (log10 IU/mL) | Study Duration |
| Paritaprevir (ABT-450) | NS3/4A Protease | uPA/SCID mice | 1b | 30 mg/kg, once daily | 2.7 | 14 days |
| Paritaprevir (ABT-450) | NS3/4A Protease | uPA/SCID mice | 1a | 100 mg/kg, once daily | 2.5 | 14 days |
| BILN-2061 | NS3 Protease | uPA/SCID mice | 1a | Not specified | ~2.0 | 4 days |
| HCV371 | NS5B Polymerase | uPA/SCID mice | 1a | Not specified | 0.3 | Not specified |
Mechanism of Action: Targeting HCV Replication
Paritaprevir functions by inhibiting the HCV NS3/4A protease.[5] This viral enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step in the formation of the viral replication complex. By blocking this protease, Paritaprevir effectively halts the viral life cycle.
Caption: Mechanism of action of Paritaprevir in inhibiting HCV replication.
Experimental Workflow for In Vivo Validation
The in vivo validation of Paritaprevir's antiviral activity typically follows a structured experimental workflow, as depicted in the diagram below.
Caption: A typical experimental workflow for evaluating antiviral efficacy in humanized mice.
Detailed Experimental Protocols
Animal Model and Human Hepatocyte Transplantation
-
Animal Model: Severe combined immunodeficient (SCID) mice transgenic for the urokinase-type plasminogen activator (uPA) gene (uPA/SCID mice) are used. These mice have a liver-specific injury that allows for the repopulation of their liver with transplanted human hepatocytes.[1][2]
-
Hepatocyte Transplantation: Cryopreserved human hepatocytes are thawed and transplanted into 2- to 4-week-old uPA/SCID mice via intrasplenic injection.
-
Confirmation of Engraftment: Successful engraftment is confirmed by measuring human albumin levels in the mouse serum. Mice with human albumin levels greater than 1 mg/mL are typically selected for studies.
HCV Infection and Antiviral Treatment
-
HCV Inoculation: Humanized mice are intravenously inoculated with HCV-positive human serum (genotype 1a or 1b).
-
Monitoring of Infection: Serum HCV RNA levels are monitored weekly to confirm the establishment of a stable infection.
-
Drug Administration: Paritaprevir is formulated in a suitable vehicle (e.g., a mixture of ethanol, polyethylene glycol 400, and Phosal 50 PG) and administered orally to the mice once daily.
-
Dose Groups: Mice are randomized into different treatment groups, including a vehicle control group and groups receiving different doses of Paritaprevir.
Quantification of Antiviral Efficacy
-
Sample Collection: Blood samples are collected from the mice at specified time points throughout the study.
-
HCV RNA Quantification: Serum is separated, and HCV RNA is extracted. The viral load is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.
-
Data Analysis: The change in HCV RNA levels from baseline is calculated for each mouse. The mean viral load reduction for each treatment group is then determined and compared to the vehicle control group.
This guide provides a summary of the in vivo validation of Paritaprevir's antiviral activity. For more detailed information, please refer to the cited scientific literature.
References
- 1. Humanized Mouse Models for the Study of Hepatitis C and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-HCV therapies in chimeric scid-Alb/uPA mice parallel outcomes in human clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Paritaprevir: Bridging In Vitro Potency with Clinical Efficacy in Hepatitis C Treatment
A Comparative Guide for Researchers and Drug Development Professionals
Paritaprevir, a potent, direct-acting antiviral agent, has emerged as a cornerstone in the combination therapy of chronic Hepatitis C virus (HCV) infection. This guide provides a comprehensive analysis of Paritaprevir's in vitro potency and correlates it with outcomes observed in clinical trials. By presenting key experimental data, detailed methodologies, and a visual representation of its mechanism of action, this document aims to offer valuable insights for researchers, scientists, and professionals involved in the drug development process.
In Vitro Potency of Paritaprevir
Paritaprevir's antiviral activity is primarily mediated through the inhibition of the HCV NS3/4A protease, an enzyme crucial for viral replication.[1][2] The in vitro potency of Paritaprevir has been extensively evaluated using biochemical and cell-based assays, with key metrics being the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50).
Biochemical and Cellular Potency
In biochemical assays, Paritaprevir has demonstrated potent inhibition of the proteolytic activity of recombinant HCV NS3/4A protease enzymes.[3] Notably, its activity varies across different HCV genotypes. For instance, the IC50 values against genotype 1a and 1b proteases are 0.18 nM and 0.43 nM, respectively.[3] The drug also shows inhibitory activity against proteases from other genotypes, including 2a, 2b, 3a, and 4a.[3]
Cell-based HCV replicon assays, which measure the inhibition of viral RNA replication within host cells, further confirm Paritaprevir's potent antiviral activity. The EC50 values in these assays also demonstrate genotype-specific differences.
| Assay Type | HCV Genotype | Potency Metric | Value (nM) |
| Biochemical Assay | Genotype 1a | IC50 | 0.18[3] |
| Genotype 1b | IC50 | 0.43[3] | |
| Genotype 2a | IC50 | 2.4[3] | |
| Genotype 2b | IC50 | 6.3[3] | |
| Genotype 3a | IC50 | 14.5[3] | |
| Genotype 4a | IC50 | 0.16[3] | |
| HCV Replicon Assay | Genotype 1b | EC50 | 0.86 |
| Genotype 2a | EC50 | 5.3[3] | |
| Genotype 3a | EC50 | 19[3] | |
| Genotype 4a | EC50 | 0.09[3] | |
| Genotype 6a | EC50 | 0.68[3] |
Clinical Trial Outcomes
The in vitro potency of Paritaprevir translates to high efficacy in clinical settings, particularly when used in combination with other direct-acting antivirals. The primary endpoint in clinical trials for HCV is the achievement of a Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the completion of therapy.
Clinical studies have consistently demonstrated high SVR rates in patients with various HCV genotypes treated with Paritaprevir-containing regimens.
| HCV Genotype | Patient Population | Treatment Regimen | SVR12 Rate |
| Genotype 1 | Treatment-naïve and experienced | Paritaprevir/ritonavir, ombitasvir, and dasabuvir ± ribavirin | 91% - 94%[3][4] |
| Genotype 1a | Treatment-naïve, non-cirrhotic | Ombitasvir, paritaprevir, ritonavir plus dasabuvir with ribavirin | 90% |
| Genotype 1b | Treatment-naïve, non-cirrhotic | Ombitasvir, paritaprevir, ritonavir plus dasabuvir | 100% |
| Genotype 2 | Treatment-naïve and experienced (Japanese) | Ombitasvir/Paritaprevir/ritonavir + ribavirin (16 weeks) | 91.5%[5] |
| Genotype 4 | Advanced chronic kidney disease | Ombitasvir/paritaprevir/ritonavir ± dasabuvir ± ribavirin | 94.3% |
Correlation Between In Vitro Potency and Clinical Efficacy
The data reveals a strong correlation between the potent in vitro activity of Paritaprevir against specific HCV genotypes and the high SVR rates observed in clinical trials for those same genotypes. The low nanomolar to sub-nanomolar IC50 and EC50 values against genotypes 1a, 1b, and 4a are consistent with the excellent clinical outcomes in patients infected with these viral strains. While the in vitro potency against genotype 3a is comparatively lower, combination therapies including Paritaprevir have still demonstrated efficacy.
Experimental Protocols
HCV NS3/4A Protease Enzymatic Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant purified HCV NS3/4A protease and a synthetic peptide substrate with a fluorescent reporter group are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with dithiothreitol).
-
Compound Incubation: The test compound, such as Paritaprevir, is serially diluted and incubated with the NS3/4A protease.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
Signal Detection: The cleavage of the substrate by the protease results in a fluorescent signal, which is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (Huh-7).
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Compound Treatment: The cells are treated with various concentrations of the antiviral compound.
-
Incubation: The treated cells are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time PCR.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Inhibition of HCV Replication
Paritaprevir targets the HCV NS3/4A protease, a critical enzyme in the viral life cycle. This protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins that are essential for the formation of the viral replication complex. By inhibiting this protease, Paritaprevir effectively blocks the viral replication process.
Caption: Paritaprevir's inhibition of HCV NS3/4A protease.
References
Comparative Binding Analysis of Paritaprevir to a Panel of Viral Proteases
For Immediate Release
This guide provides a comprehensive comparative analysis of the binding affinity of Paritaprevir, a potent NS3/4A protease inhibitor, against its primary target, the Hepatitis C Virus (HCV) protease, and a selection of other significant viral proteases. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Executive Summary
Paritaprevir demonstrates exceptionally high affinity for its intended target, the HCV NS3/4A protease, with binding affinities in the nanomolar and even sub-nanomolar range across various HCV genotypes.[1][2] Notably, this analysis reveals that Paritaprevir also exhibits binding potential to other viral proteases, including those from Flaviviruses such as Zika, Dengue, and West Nile viruses, as well as the 3CLpro protease of SARS-CoV.[2][3] This cross-reactivity, while orders of magnitude lower than for its primary target, suggests a potential for broader antiviral activity and provides a basis for further investigation and drug repurposing efforts.
Data Presentation: Comparative Binding Affinities of Paritaprevir
The following table summarizes the quantitative binding data of Paritaprevir against a panel of viral proteases.
| Viral Protease | Genotype/Strain | Binding Affinity Metric | Value | Reference |
| Hepatitis C Virus (HCV) NS3/4A Protease | Genotype 1a | EC50 | 1.0 nM | [1][2] |
| Genotype 1b | EC50 | 0.21 nM | [1][2] | |
| Genotype 2a | EC50 | 5.3 nM | [1] | |
| Genotype 3a | EC50 | 19 nM | [1] | |
| Genotype 4a | EC50 | 0.09 nM | [2] | |
| Genotype 6a | EC50 | 0.69 nM | [1] | |
| Zika Virus (ZIKV) NS2B-NS3 Protease | ΔGbind | -14.25 ± 3.11 kcal/mol | [3] | |
| Dengue Virus (DENV) NS2B-NS3 Protease | ΔGbind | -12.76 ± 2.91 kcal/mol | [3] | |
| West Nile Virus (WNV) NS2B-NS3 Protease | ΔGbind | -17.3 ± 2.55 kcal/mol | [3] | |
| SARS-CoV 3CLpro | IC50 | 1.31 μM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HCV NS3/4A Protease Activity Assay (FRET-Based)
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the in-vitro efficacy of Paritaprevir against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET-based peptide substrate containing an NS3/4A cleavage site, flanked by a fluorophore (e.g., CyPet) and a quencher (e.g., YPet).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 5 mM DTT, and 0.01% Triton X-100.
-
Paritaprevir (serial dilutions in DMSO)
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Paritaprevir in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted Paritaprevir or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 18 µL of the recombinant HCV NS3/4A protease solution (final concentration ~5 nM) to each well.
-
Incubate the plate at 30°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (final concentration ~100 nM) to each well.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the FRET pair) at 30°C for 60 minutes, with readings taken every 2 minutes.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence increase over time.
-
Calculate the percent inhibition for each Paritaprevir concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
Flavivirus NS2B-NS3 Protease Binding Affinity (Molecular Docking and MD Simulations)
This protocol describes the computational approach used to estimate the binding free energy of Paritaprevir to the NS2B-NS3 proteases of Zika, Dengue, and West Nile viruses.
Software and Force Fields:
-
Molecular docking software (e.g., AutoDock Vina, GOLD)
-
Molecular dynamics simulation package (e.g., AMBER, GROMACS)
-
Force fields: ff14SB for the protein and GAFF for the ligand.
Procedure:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structures of the viral proteases from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the residues.
-
Generate the 3D structure of Paritaprevir and optimize its geometry using a suitable method (e.g., DFT with B3LYP/6-31G*).
-
-
Molecular Docking:
-
Define the binding site on the protease based on the location of known inhibitors or the catalytic triad.
-
Perform molecular docking of Paritaprevir into the defined binding site using the chosen docking software.
-
Analyze the docking poses and select the one with the most favorable scoring function and interactions with key residues.
-
-
Molecular Dynamics (MD) Simulations:
-
Use the selected docked complex as the starting structure for MD simulations.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.
-
Perform energy minimization, followed by heating and equilibration of the system.
-
Run a production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Binding Free Energy Calculation:
-
Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy (ΔGbind) from the MD simulation trajectory.
-
The ΔGbind is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand in their unbound states.
-
SARS-CoV 3CLpro Inhibition Assay (Enzymatic Assay)
This protocol details a biochemical assay to measure the inhibitory activity of Paritaprevir against the SARS-CoV 3CLpro.
Materials:
-
Recombinant SARS-CoV 3CLpro
-
Fluorogenic peptide substrate specific for 3CLpro (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 5 mM DTT.
-
Paritaprevir (serial dilutions in DMSO)
-
96-well, black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Paritaprevir in DMSO and then in assay buffer.
-
Add 10 µL of the diluted Paritaprevir or DMSO control to the wells of the 96-well plate.
-
Add 80 µL of the recombinant SARS-CoV 3CLpro solution (final concentration ~0.5 µM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution (final concentration ~20 µM).
-
Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over 30 minutes at 37°C.
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Determine the percent inhibition for each concentration of Paritaprevir.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for FRET-Based Protease Inhibition Assay
Caption: Workflow for the FRET-based HCV NS3/4A protease inhibition assay.
Logical Relationship of Paritaprevir's Comparative Binding
Caption: Comparative binding of Paritaprevir to different viral proteases.
References
Safety Operating Guide
Proper Disposal of Paritaprevir Dihydrate: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Paritaprevir dihydrate, ensuring laboratory safety and environmental protection.
This compound, an active pharmaceutical ingredient, requires careful handling and disposal due to its potential environmental toxicity. This document provides a procedural, step-by-step guide to its proper disposal, adhering to safety and regulatory standards.
Key Safety and Hazard Information
A critical first step in the proper disposal of any chemical is understanding its inherent hazards. The following table summarizes the key hazard information for this compound based on available safety data sheets.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant. [1] |
Procedural Steps for Proper Disposal
Step 1: Waste Characterization
Before disposal, you must determine if the this compound waste is considered hazardous.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound indicates it is "very toxic to aquatic life with long lasting effects"[1]. This characteristic may qualify it as a hazardous waste under the toxicity characteristic (D-list) in some jurisdictions.
-
Check for RCRA Listings: Determine if this compound or its formulation is explicitly listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA) or your state's environmental agency. As of the latest information, Paritaprevir is not explicitly found on these lists.
-
Evaluate for Hazardous Characteristics: Assess if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability: Unlikely for this compound.
-
Corrosivity: Unlikely for this compound.
-
Reactivity: Unlikely for this compound.
-
Toxicity: Due to its high aquatic toxicity, it may be classified as hazardous under this characteristic. Consult your EHS department for guidance on making this determination.
-
-
Contact your EHS Department: Your institution's EHS department is the ultimate authority on waste classification and disposal procedures. Provide them with the SDS and any other relevant information to get a definitive classification.
Step 2: Segregation and Storage
Proper segregation and storage are crucial to prevent accidental release and ensure safe handling.
-
If classified as Non-Hazardous Pharmaceutical Waste:
-
Segregate from general trash and hazardous chemical waste.
-
Collect in a designated, leak-proof container clearly labeled "Non-Hazardous Pharmaceutical Waste" and include the chemical name "this compound".
-
-
If classified as Hazardous Waste:
-
Collect in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and a description of the hazards (e.g., "Toxic," "Aquatic Hazard").
-
Store in a designated satellite accumulation area.
-
Keep the container closed at all times, except when adding waste.
-
Step 3: Disposal
The final disposal method depends on the waste classification.
-
For Non-Hazardous Pharmaceutical Waste:
-
Arrange for pickup and disposal through your institution's approved waste management vendor.
-
The recommended disposal method is typically incineration at a permitted facility to ensure complete destruction.
-
-
For Hazardous Waste:
-
Follow your institution's established procedures for hazardous waste pickup. This usually involves submitting a request to the EHS department.
-
The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration.
-
Never dispose of this compound down the drain or in the regular trash. Its high aquatic toxicity poses a significant threat to the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
